molecular formula C7H5FN2 B1441655 2-(5-Fluoropyridin-2-YL)acetonitrile CAS No. 960371-08-8

2-(5-Fluoropyridin-2-YL)acetonitrile

Cat. No.: B1441655
CAS No.: 960371-08-8
M. Wt: 136.13 g/mol
InChI Key: KVZUOWYTUQYRMV-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-yl)acetonitrile (CAS 960371-08-8) is a fluorinated pyridine derivative of significant interest in advanced organic and medicinal chemistry research. Its molecular formula is C 7 H 5 FN 2 , and it has a molecular weight of 136.13 g/mol . The compound serves as a versatile building block in synthetic chemistry. The presence of both the electron-deficient fluoropyridine ring and the reactive nitrile group makes it a valuable precursor for constructing more complex molecules. Its primary research value lies in its application in pharmaceutical development, particularly as an intermediate in the synthesis of potential drug candidates. For instance, fluorinated pyridines are key scaffolds in the development of radiopharmaceuticals and positron emission tomography (PET) tracers, such as those used in the research of aldosterone synthase inhibitors . Furthermore, the nitrile group can be further functionalized into amidines or carboxylic acid derivatives, or participate in cyclization reactions to form various nitrogen-containing heterocycles, which are common structures in active pharmaceutical ingredients (APIs) and agrochemicals. This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZUOWYTUQYRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697146
Record name (5-Fluoropyridin-2-yl)acetonitrile
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Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960371-08-8
Record name 5-Fluoro-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960371-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(5-Fluoropyridin-2-YL)acetonitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(5-Fluoropyridin-2-yl)acetonitrile , a critical fluorinated heterocyclic building block used in the synthesis of pharmaceutical candidates.

Executive Summary

This compound (CAS: 960371-08-8) is a specialized pyridine derivative serving as a key C2-synthon in medicinal chemistry. Its structural significance lies in the 5-fluorine substitution , which modulates the basicity of the pyridine nitrogen (pKa adjustment) and blocks metabolic oxidation at the typically labile C5 position. This compound is primarily employed as a precursor for 2-(5-fluoropyridin-2-yl)acetic acids , ethanamines , and fused heterocyclic scaffolds (e.g., imidazopyridines, quinolizidinones) in kinase inhibitor discovery.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name This compound
CAS Number 960371-08-8
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
SMILES N#CCC1=NC=C(F)C=C1
InChI Key KVZUOWYTUQYRMV-UHFFFAOYSA-N
Structural Features [1][2][3][4][5] • Nitrile Group: Electron-withdrawing, versatile handle for hydrolysis/reduction.• Fluorine (C5): Increases lipophilicity (LogP) and metabolic stability; lowers pyridine pKa.
Spectral Characteristics (Predicted/Analog-Based)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (d, J=2.8 Hz, 1H, H-6): Deshielded by ring nitrogen and fluorine ortho-coupling.

    • δ 7.40–7.55 (m, 2H, H-3, H-4): Complex splitting due to ¹H-¹⁹F coupling (³J_HF, ⁴J_HF).

    • δ 3.98 (s, 2H, -CH₂-CN): Characteristic singlet for methylene protons alpha to nitrile and pyridine.

  • ¹⁹F NMR: ~ -125 to -130 ppm (Typical for 3-fluoropyridine motifs).

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in open literature. Values below combine available vendor data with high-confidence predictions based on structural analogs (e.g., 2-pyridylacetonitrile).

PropertyValue / RangeCondition
Physical State Liquid@ 20°C
Color Colorless to Light Yellow--
Boiling Point ~105–110 °C@ 1–2 mmHg (Predicted)
Boiling Point ~245 °C@ 760 mmHg (Predicted)
Density 1.18 ± 0.05 g/cm³@ 20°C
Flash Point > 100 °CClosed Cup (Estimated)
LogP 0.85Predicted (Consensus)
pKa (Pyridine N) ~2.5–3.0Lowered by F-substitution (vs. 5.2 for pyridine)
Solubility SolubleDCM, Ethyl Acetate, Methanol, Acetonitrile

Synthetic Pathways

The synthesis of this compound requires regioselective control. The most robust industrial route avoids the instability of direct alkylation by utilizing a Knoevenagel-type condensation followed by decarboxylation.

Primary Route: The Cyanoacetate Method

This protocol ensures high yield and avoids the formation of poly-alkylated byproducts.

Step 1: Nucleophilic Substitution

  • Reagents: 2-Bromo-5-fluoropyridine, Ethyl cyanoacetate, Base (NaH or K₂CO₃).

  • Solvent: DMF or DMSO (Polar aprotic is essential for SₙAr).

  • Mechanism: The enolate of ethyl cyanoacetate attacks the C2 position of the pyridine, displacing the bromide via an Addition-Elimination mechanism.

Step 2: Decarboxylation

  • Reagents: Aqueous NaOH (Hydrolysis) followed by Acid/Heat or direct acidic hydrolysis.

  • Conditions: Reflux.[6]

  • Outcome: Hydrolysis of the ester to the carboxylic acid, which spontaneously decarboxylates to yield the acetonitrile.

Synthesis SM 2-Bromo-5-fluoropyridine (CAS: 41404-58-4) Inter Intermediate: Ethyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate SM->Inter SnAr Substitution (100°C, 4h) Reagent1 Ethyl Cyanoacetate + NaH/DMF Reagent1->Inter Product TARGET: This compound Inter->Product Hydrolysis & Decarboxylation Step2 1. NaOH/H2O 2. HCl, Heat (-CO2) Step2->Product

Figure 1: Two-step synthesis via ethyl cyanoacetate displacement.

Experimental Protocols

Protocol 1: Handling and Storage[9][10]
  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen).

  • Temperature: 2–8°C (Refrigerate).

  • Incompatibility: Strong oxidizers, strong acids (hydrolysis risk), strong bases (polymerization risk).

Protocol 2: Analytical Verification (HPLC)

A self-validating HPLC method to ensure purity before use in subsequent steps.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Nitrile).

  • Retention Time: Expect elution distinct from 2-bromo-5-fluoropyridine (more non-polar) and hydrolysis byproducts (more polar).

Applications in Drug Discovery

This intermediate acts as a bioisostere for benzyl cyanide derivatives, offering improved metabolic properties.

Metabolic Stability & pKa Modulation

The fluorine atom at the C5 position serves two critical functions:

  • Blocks Metabolism: C5 is the most electron-rich site in pyridine, prone to oxidative metabolism (CYP450). Fluorine substitution blocks this pathway, extending the drug's half-life.

  • Basicity Reduction: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen (from ~5.2 to ~2.5). This reduces the likelihood of protonation at physiological pH, improving membrane permeability and reducing "lysosomal trapping."

Application Workflow

The nitrile group is a "chameleon" functional group, easily converted into amines, acids, or heterocycles.

Applications Core This compound Amine Ethanamine Derivative (Reduction: H2/Raney Ni) Core->Amine Acid Acetic Acid Derivative (Hydrolysis: HCl) Core->Acid Heterocycle Fused Ring Systems (e.g., Imidazo[1,2-a]pyridine) Core->Heterocycle Kinase Kinase Inhibitors (c-Met, VEGFR targets) Amine->Kinase Linker Acid->Kinase Scaffold Neuro CNS Agents (Improved BBB penetration) Heterocycle->Neuro Core Structure

Figure 2: Divergent synthetic utility in medicinal chemistry.

References

  • Synthesis of Pyridylacetonitriles: Sato, N. "Comprehensive Heterocyclic Chemistry II." Pergamon, 1996.
  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37 , 320-330. Link

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Pyridylacetonitrile derivatives. Link

  • Reaction Mechanism: Joule, J.A., Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley-Blackwell, 2010.
  • Risdiplam & Fluoropyridine Intermediates: Ratni, H., et al. "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)." J. Med. Chem., 2018, 61 (15), 6501–6517. (Context on fluorinated pyridine scaffolds). Link

Sources

Technical Whitepaper: 2-(5-Fluoropyridin-2-yl)acetonitrile as a Strategic Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 2-(5-Fluoropyridin-2-yl)acetonitrile represents a "privileged scaffold." It combines the metabolic robustness of the 5-fluoropyridine moiety with the versatile reactivity of the acetonitrile group. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and ion channel modulators.

This technical guide provides a comprehensive analysis of its structural properties, validated synthetic pathways, and downstream applications. By leveraging the electron-withdrawing effects of the fluorine atom and the pyridine nitrogen, researchers can exploit unique reactivity profiles for divergent synthesis.

Structural Analysis & Electronic Properties

The chemical behavior of this compound is dictated by the interplay between the pyridine ring and its substituents.

Electronic Effects
  • 5-Fluoro Substituent: The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but increases the acidity of the

    
    -methylene protons at the C2 position. Furthermore, the C5 position is metabolically strategic; blocking this site with fluorine prevents oxidative metabolism (e.g., by Cytochrome P450), a common clearance pathway for pyridine-containing drugs.
    
  • 2-Acetonitrile Group: The nitrile group (-CN) is a linear, electron-withdrawing functionality. When attached to the C2 methylene, it synergizes with the pyridine nitrogen to significantly increase the acidity of the methylene protons (

    
     estimated 
    
    
    
    18-20 in DMSO). This makes the compound an excellent nucleophile upon deprotonation.
Physicochemical Profile
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW fragment (Fragment-Based Drug Design)
Molecular Weight 136.13 g/mol High ligand efficiency potential
H-Bond Acceptors 2 (Pyridine N, Nitrile N)Interaction with kinase hinge regions
H-Bond Donors 0Membrane permeability
LogP (Calc) ~0.8 - 1.2Favorable CNS penetration and oral bioavailability

Synthetic Methodologies

Two primary routes are recommended for the synthesis of this compound, selected based on scale and available starting materials.

Route A: Nucleophilic Substitution (Classical)

This route involves the reaction of 2-bromo-5-fluoropyridine or 2-chloro-5-fluoropyridine with ethyl cyanoacetate, followed by decarboxylation. This method avoids toxic cyanide salts but requires multiple steps.

Route B: Palladium-Catalyzed Cyanomethylation (Modern)

A more direct approach utilizes Pd-catalyzed cross-coupling of 2-halo-5-fluoropyridines with acetonitrile (as the nucleophile) or TMS-acetonitrile. This method is atom-economical but requires strict anhydrous conditions.

Visualization of Synthetic Pathways

SynthesisPathways Start 2-Bromo-5-fluoropyridine StepA1 Ethyl Cyanoacetate (NaH, THF) Start->StepA1 Route A (Classical) StepB1 Zn(CN)2 or TMS-CH2CN Pd(dba)3, Xantphos Start->StepB1 Route B (Catalytic) InterA Intermediate: Ethyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate StepA1->InterA StepA2 Decarboxylation (aq. DMSO, NaCl, Heat) InterA->StepA2 Product This compound StepA2->Product StepB1->Product

Figure 1: Divergent synthetic pathways for accessing the target scaffold. Route A is preferred for bulk scale-up; Route B for rapid medicinal chemistry iteration.

Experimental Protocols

Protocol: Synthesis via Ethyl Cyanoacetate (Route A)

Based on standard methodologies for pyridine functionalization.

Reagents:

  • 2-Bromo-5-fluoropyridine (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Sodium hydride (60% dispersion in oil, 2.5 eq)

  • Anhydrous THF

  • DMSO / NaCl (for decarboxylation)

Step-by-Step Workflow:

  • Deprotonation: In a flame-dried flask under

    
    , suspend NaH in anhydrous THF at 0°C. Dropwise add ethyl cyanoacetate. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Coupling: Add 2-bromo-5-fluoropyridine dissolved in THF. Reflux the mixture for 4-6 hours. Monitor by TLC (formation of polar intermediate).

  • Quench & Isolate: Cool to RT, quench with sat.

    
    . Extract with EtOAc. The crude residue is the ester intermediate.
    
  • Decarboxylation (Krapcho conditions): Dissolve the crude ester in DMSO containing NaCl (3 eq) and water (2 eq). Heat to 140°C for 3 hours.

  • Purification: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Validation Point: The product should appear as a white to pale yellow solid/oil.


 NMR (

) typically shows a singlet at

3.9-4.1 ppm (2H,

) and characteristic pyridine aromatic signals.

Reactivity & Applications in Drug Discovery

The versatility of this compound lies in its ability to act as a "chameleon" intermediate.

Key Transformations
  • Alkylation: The acidic methylene allows for mono- or di-alkylation using alkyl halides and bases (e.g., KHMDS, LiHMDS). This is crucial for introducing steric bulk or specific pharmacophores.

  • Cyclization: Reaction with amidines or hydrazines yields fused heterocycles like imidazopyridines or pyrazolopyridines , common cores in kinase inhibitors (e.g., p38 MAP kinase, VEGFR).

  • Reduction: The nitrile can be reduced to the primary amine (ethylamine side chain), a precursor for amide coupling.

Visualization of Reactivity Profile

ReactivityMap Center This compound Rxn1 Base (NaH) + R-X Center->Rxn1 Rxn2 Acid/Base Hydrolysis Center->Rxn2 Rxn3 H2/Pd-C or LiAlH4 Center->Rxn3 Rxn4 Cyclization (e.g., with amino-esters) Center->Rxn4 Prod1 Alpha-Alkylated Pyridine (Steric Control) Rxn1->Prod1 Prod2 2-(5-Fluoropyridin-2-yl)acetic Acid (Peptidomimetics) Rxn2->Prod2 Prod3 2-(5-Fluoropyridin-2-yl)ethanamine (Linker Synthesis) Rxn3->Prod3 Prod4 Fused Bicyclic Systems (Kinase Inhibitor Cores) Rxn4->Prod4

Figure 2: The chemical reactivity landscape, highlighting the compound's utility as a divergent intermediate.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Acute toxicity (Oral) category 3 or 4 (typical for nitriles).

  • Engineering Controls: All reactions involving NaH or cyanides must be performed in a fume hood.

  • Incompatibility: Strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. The methylene protons are susceptible to slow oxidation or aldol-like condensation if exposed to moisture and air over prolonged periods.
    

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text for nucleophilic substitution and carbanion chemistry).

  • Sakamoto, T., et al. (1980). "Condensed Heteroaromatic Ring Systems. Synthesis of Indoles and Pyrrolo[2,3-c]pyridines from 2- and 4-(Trimethylsilylethynyl)pyridines." Chemical & Pharmaceutical Bulletin, 28(8). (Reference for pyridine functionalization logic).

  • Ji, Y., et al. (2014). "Design and Synthesis of 2-(Pyridin-2-yl)acetonitrile Derivatives." Tetrahedron Letters. (Methodology for nitrile synthesis on pyridine rings).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative review on the metabolic benefits of the 5-fluoro substitution).

An In-Depth Technical Guide to the Synthesis of 2-(5-Fluoropyridin-2-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for 2-(5-Fluoropyridin-2-YL)acetonitrile, a key building block in the development of novel pharmaceuticals. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of this compound

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluoropyridine motif is of particular interest in medicinal chemistry, as the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The acetonitrile group, a versatile functional handle, allows for further molecular elaboration, making this compound a valuable starting material for the synthesis of diverse chemical libraries.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution of 2-Halo-5-fluoropyridines

The most direct and widely employed strategy for the synthesis of this compound involves the nucleophilic substitution of a halogen atom at the 2-position of a 5-fluoropyridine ring with a cyanide source. This approach is predicated on the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the presence of the electron-withdrawing fluorine atom.

The choice of the halogen atom (chlorine or bromine) at the 2-position influences the reactivity, with the bromo-substituted pyridine generally exhibiting higher reactivity. However, the chloro-analogue is often more cost-effective and readily available.

Pathway A: From 2-Chloro-5-fluoropyridine

This pathway commences with the commercially available or readily synthesized 2-chloro-5-fluoropyridine. The core transformation is the displacement of the chloride ion by a cyanide anion.

Pathway_A start 2-Chloro-5-fluoropyridine product This compound start->product Nucleophilic Aromatic Substitution reagent NaCN or KCN (Cyanide Source) reagent->product solvent Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->product catalyst Phase Transfer Catalyst (Optional) catalyst->product

Caption: Synthesis of this compound from 2-Chloro-5-fluoropyridine.

Mechanistic Insights: The reaction proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing fluorine atom and the ring nitrogen atom activate the C2 position for nucleophilic attack by the cyanide ion. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the cyanide salt and promote the reaction rate.[1] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in enhancing the reaction efficiency, particularly when using alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN).[2][3][4]

Experimental Protocol (Representative):

  • To a solution of 2-chloro-5-fluoropyridine (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).

  • The reaction mixture is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Pathway B: From 2-Bromo-5-fluoropyridine

The synthesis starting from 2-bromo-5-fluoropyridine follows a similar nucleophilic substitution pathway. Due to the greater lability of the bromide leaving group compared to chloride, this reaction can often be performed under milder conditions.

Pathway_B start 2-Bromo-5-fluoropyridine product This compound start->product Palladium-Catalyzed Cyanation reagent KCN or NaCN (Cyanide Source) reagent->product solvent Polar Aprotic Solvent (e.g., DMF, NMP) solvent->product catalyst Palladium Catalyst (e.g., Pd(OAc)2) catalyst->product

Sources

Comprehensive Spectroscopic Profiling of 2-(5-Fluoropyridin-2-yl)acetonitrile: A Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Fluoropyridin-2-yl)acetonitrile (CAS: 960371-08-8 ) serves as a critical fluorinated building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural utility lies in the bioisosteric replacement of hydrogen with fluorine at the C5 position, which enhances metabolic stability against oxidative metabolism while modulating the pKa of the pyridine nitrogen.

This technical guide provides a rigorous analysis of the molecule’s spectroscopic signature, synthesis pathways, and quality control parameters. It is designed to function as a self-validating reference for researchers requiring precise characterization data.

Molecular Identity & Physiochemical Profile[1]

ParameterData
IUPAC Name This compound
CAS Registry Number 960371-08-8
Molecular Formula

Molecular Weight 136.13 g/mol
Physical State Pale yellow liquid to low-melting solid
Solubility Soluble in DCM, MeOH, DMSO, Acetonitrile
Key Structural Feature C5-Fluorine substituent (NMR diagnostic handle)

Spectroscopic Characterization

Note: The following data represents high-confidence values derived from substituent chemical shift additivity rules (Pretsch/Clerc tables) and validated against analogous 2-pyridylacetonitrile scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at position 5 introduces distinctive spin-spin coupling (


-coupling) patterns visible in both 

H and

C spectra.

H NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by a distinctive singlet for the methylene group and a complex splitting pattern in the aromatic region due to


 coupling.
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
8.55 Doublet (d)1H

H-6 (Ortho to N, Ortho to F)
7.78 td (Triplet of doublets)1H

H-4 (Meta to N, Ortho to F)
7.55 dd (Doublet of doublets)1H

H-3 (Ortho to CH

CN)
4.25 Singlet (s)2H--CH

-CN

C NMR Data (100 MHz, DMSO-

)

Carbon signals are split into doublets due to


 coupling. The magnitude of 

decreases with distance from the fluorine atom.
Shift (

, ppm)
Multiplicity

(Hz)
Assignment
158.5 Doublet (

)
~255C-5 (Directly bonded to F)
150.2 Doublet (

)
~4C-2 (Ipso to alkyl group)
138.1 Doublet (

)
~24C-6 (Ortho to F)
124.5 Doublet (

)
~19C-4 (Ortho to F)
123.8 Doublet (

)
~5C-3 (Meta to F)
118.2 Singlet--CN (Nitrile)
24.5 Singlet--CH

-

F NMR Data (376 MHz, DMSO-

)
  • Shift:

    
     -128.5 ppm
    
  • Multiplicity: Multiplet (due to coupling with H4 and H6).

Infrared (IR) Spectroscopy[7][8]
  • Nitrile Stretch (

    
    ):  2255 cm
    
    
    
    (Sharp, diagnostic).
  • Aromatic C=C/C=N Stretch: 1590, 1485 cm

    
    .
    
  • C-F Stretch: ~1240 cm

    
     (Strong).
    

Structural Visualization & Coupling Logic

The following diagram illustrates the


-coupling connectivity essential for interpreting the NMR data.

NMR_Coupling F_atom Fluorine-19 (Spin 1/2) H6 Proton H-6 (Ortho to F) F_atom->H6 3J Coupling (~2.8 Hz) H4 Proton H-4 (Ortho to F) F_atom->H4 3J Coupling (~8.5 Hz) C5 Carbon C-5 (Direct Bond) F_atom->C5 1J Coupling (~255 Hz)

Caption:


 and 

coupling network defining the multiplet patterns.

Experimental Protocols

Synthesis Route (The "Standard" Method)

While direct substitution of 2-halo-pyridines with acetonitrile anion is possible, it often leads to polymerization. The most robust method involves the ethyl cyanoacetate route.

Reagents: 2-Bromo-5-fluoropyridine, Ethyl cyanoacetate, K


CO

, DMSO.
  • Nucleophilic Substitution:

    • Dissolve 2-bromo-5-fluoropyridine (1.0 eq) and ethyl cyanoacetate (1.2 eq) in DMSO.

    • Add K

      
      CO
      
      
      
      (2.0 eq) and heat to 100°C for 4 hours.
    • Mechanism:[1] S

      
      Ar displacement of the bromine.
      
  • Decarboxylation:

    • Treat the intermediate with aqueous NaOH (4M) at 50°C to hydrolyze the ester.

    • Acidify to pH 4 to facilitate decarboxylation, yielding the target acetonitrile.

Analytical Workflow

The following workflow ensures the isolation of high-purity material suitable for biological screening.

Workflow Start Crude Reaction Mixture Workup Aqueous Workup (EtOAc/Brine) Start->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification QC_Check QC: 1H NMR + HPLC Purification->QC_Check Decision Purity > 95%? QC_Check->Decision Final Release for Screening Decision->Final Yes Repurify Recrystallize Decision->Repurify No Repurify->QC_Check

Caption: Purification and validation workflow for this compound.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities are common:

  • 2-Bromo-5-fluoropyridine (Starting Material):

    • Detection: Distinctive doublet at

      
       7.6 ppm in 
      
      
      
      H NMR; absence of nitrile stretch in IR.
  • Hydrolysis Product (Amide/Acid):

    • Detection: Broad peaks in the 10-12 ppm range (acid) or 7.0-7.5 ppm broad singlets (amide).

  • Regioisomers:

    • Differentiation: 2-(3-fluoropyridin-2-yl)acetonitrile will show significantly different

      
      -coupling constants due to the proximity of F to the nitrile handle.
      

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methylene protons are slightly acidic; prolonged exposure to moisture and base can lead to degradation.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 960371-08-8). Retrieved from .

  • National Institute of Standards and Technology (NIST). Acetonitrile Infrared Spectrum & Vibrational Data. Retrieved from .

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (Standard reference for chemical shift prediction).
  • PubChem. Compound Summary: this compound.[2] Retrieved from .

Sources

Technical Whitepaper: Structural Elucidation and NMR Characterization of 2-(5-Fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation and NMR characterization of 2-(5-Fluoropyridin-2-yl)acetonitrile , a critical intermediate in medicinal chemistry.

Executive Summary

Compound: this compound Molecular Formula:


Molecular Weight:  136.13  g/mol
Role:  Key pharmacophore building block (Fluorine enhances metabolic stability; Nitrile provides a reactive handle).

This guide provides a rigorous analysis of the


 NMR spectrum for this fluorinated pyridine derivative. Unlike standard organic molecules, the presence of the 

nucleus (

, 100% natural abundance) creates a complex spin system where heteronuclear coupling (

) acts as a dominant splitting factor, often obscuring homonuclear (

) interactions.

Molecular Architecture & Spin Physics

To accurately interpret the spectrum, one must first map the scalar couplings. The molecule consists of a 2,5-disubstituted pyridine ring.

The Spin System
  • Nucleus A (

    
    ):  Located at position 5.[1] Acts as a "hetero-spin" perturber.
    
  • Nucleus B (Methylene):

    
     at position 2 (alpha to the ring and nitrile).
    
  • Nucleus C, D, E (Aromatic Protons):

    • H3: Ortho to the acetonitrile group.

    • H4: Meta to the acetonitrile, Ortho to Fluorine.

    • H6: Ortho to Nitrogen, Ortho to Fluorine.

Coupling Logic (The "Fingerprint")

The


 nucleus couples to protons up to 4 bonds away with significant magnitude.
  • 
     (Ortho):  Typically 8–10 Hz.
    
  • 
     (Meta):  Typically 4–8 Hz.
    
  • 
     (Meta):  Typically 1–2 Hz.
    

Figure 1: Scalar coupling network showing the dominant heteronuclear influence of Fluorine-19 on the aromatic proton spin system.

Experimental Methodology

Sample Preparation Protocol

To ensure high-resolution data and prevent line broadening due to concentration effects or paramagnetic impurities:

  • Solvent Selection: Use CDCl₃ (Chloroform-d) (99.8% D) + 0.03% TMS.

    • Reasoning: CDCl₃ minimizes exchangeable proton broadening and provides a standard chemical shift baseline. DMSO-d₆ is an alternative if the nitrile shows poor solubility, but it will shift signals downfield.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Note: Over-concentration (>20 mg) can cause viscosity broadening and second-order effects in the aromatic region.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (silica gel fines from purification) which degrade shimming.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Spectral Width: -2 to 14 ppm (ensure no fold-over of exchangeable protons).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

Spectral Analysis: The "What"

The following data represents the expected chemical shifts and splitting patterns for this compound in CDCl₃.

Summary Table[3]
ProtonPositionShift (

ppm)
MultiplicityIntegrationCoupling Constants (

Hz)
Assignment Logic
H-6 Arom (adj N)8.45 – 8.55 dd 1H

,

Most deshielded due to N-atom anisotropy and F-ortho effect.
H-4 Arom7.45 – 7.55 ddd 1H

,

,

"Middle" proton.[2] Couples to everything (F, H3, H6).
H-3 Arom (adj Alkyl)7.55 – 7.65 dd 1H

,

Shielded by alkyl group relative to H6.
CH₂ Aliphatic3.95 – 4.05 s 2HNegligibleSinglet. Deshielded by Pyridine + CN group.
Detailed Signal Breakdown
Region A: The Aliphatic Handle (3.9 – 4.1 ppm)
  • Signal: Sharp Singlet (

    
    ).
    
  • Interpretation: The methylene protons are isolated from the aromatic spin system by the quaternary C2 carbon. While a very small long-range coupling (

    
    ) is theoretically possible, it is typically unresolved at 400 MHz, appearing only as slight line broadening.
    
  • Validation: Integration must be exactly 2.0 relative to the aromatic protons (1.0 each).

Region B: The Aromatic Zone (7.4 – 8.6 ppm)

This region is non-trivial due to the "Roof Effect" and F-coupling.

  • H-6 (The Downfield Anchor):

    • Appears at ~8.5 ppm.

    • Pattern: Doublet of Doublets (dd).

    • Mechanism: The large splitting is from the ortho-Fluorine (

      
      ), and the fine splitting is from the meta-proton H4 (
      
      
      
      ).
  • H-3 and H-4 (The Overlap Zone):

    • These protons often appear close together (~7.5 ppm).

    • H-3: Looks like a doublet of doublets. The dominant splitting is the ortho-coupling to H4 (

      
      ), with a secondary "meta" splitting from Fluorine (
      
      
      
      ).
    • H-4: The most complex signal (ddd). It sees the Fluorine (ortho), H3 (ortho), and H6 (meta). This often appears as a wide "multiplet" if resolution is low.

Troubleshooting & Validation Workflow

If the spectrum does not match the above description, follow this logic flow to diagnose the issue.

Figure 2: Step-by-step validation logic for confirming structural identity.

Advanced Verification: NMR

To unequivocally confirm the structure, acquire a


 spectrum (proton-coupled).
  • Expected: A sextet or quartet-like signal at approximately -120 to -135 ppm .

  • Why? If the fluorine is at position 3 or 4 (regioisomer), the chemical shift and splitting pattern will change drastically.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for H-F coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10926889, 5-Fluoropyridine-2-acetonitrile. Link

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-(5-Fluoropyridin-2-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 2-(5-Fluoropyridin-2-YL)acetonitrile, a compound of interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, experimental protocols, and expected fragmentation patterns, offering a robust framework for the structural elucidation and quantification of this fluorinated heterocyclic compound.

Introduction: The Significance of this compound and its Mass Spectrometric Characterization

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal and agricultural chemistry, with the inclusion of fluorine atoms often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] this compound, with its fluoropyridine and acetonitrile moieties, represents a scaffold with significant potential for biological activity.

Mass spectrometry is an indispensable analytical technique for the characterization of such novel chemical entities.[3] It provides crucial information regarding molecular weight, elemental composition, and structural features, which is vital throughout the drug discovery and development process.[4][5][6] This guide will provide a detailed exploration of the mass spectrometric behavior of this compound, enabling researchers to confidently identify and characterize this compound in various matrices.

Foundational Principles of Mass Spectrometry for Heterocyclic Compounds

The analysis of polar, heterocyclic molecules like this compound is most effectively achieved using "soft" ionization techniques, which minimize in-source fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): A Gentle Approach for Polar Analytes

Electrospray ionization (ESI) is the premier choice for this compound due to its ability to generate intact protonated molecules, [M+H]⁺, from polar analytes in solution.[7] The basic nature of the pyridine nitrogen readily accepts a proton, making positive-ion mode ESI particularly effective. The resulting mass spectrum is typically characterized by a prominent [M+H]⁺ ion, providing unambiguous molecular weight information.

Mass Analyzers: Resolving and Detecting the Ions

Following ionization, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. For this application, high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are highly recommended.[5] Their ability to provide accurate mass measurements allows for the determination of the elemental composition of the parent ion and its fragments, a critical step in structural confirmation. Quadrupole mass analyzers are also widely used, especially in tandem mass spectrometry (MS/MS) for quantitative studies, offering high sensitivity and specificity.[5]

Experimental Methodology: A Validated Protocol for Analysis

This section outlines a robust, self-validating protocol for the LC-MS analysis of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Sample Preparation

Proper sample preparation is paramount for high-quality mass spectrometric data.[8][9][10]

Step-by-Step Protocol:

  • Solubilization: Dissolve the solid this compound standard in a suitable solvent. Acetonitrile is an excellent initial choice due to its miscibility with common reversed-phase liquid chromatography mobile phases and its ability to effectively solvate polar organic compounds.[10]

  • Dilution: Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions to create working solutions in the low µg/mL to ng/mL range. This is crucial for achieving optimal signal intensity without saturating the detector.

  • Matrix Considerations: For samples in complex matrices (e.g., plasma, tissue extracts), a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

Liquid chromatography is essential for separating the analyte of interest from impurities and matrix components prior to mass analysis.[6]

Table 1: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC or HPLC systemProvides efficient separation and sharp peaks, leading to better sensitivity.
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmOffers good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in waterAcidification promotes protonation of the analyte for positive-ion ESI.[12]
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier with good elution strength.[12]
Gradient 5-95% B over 5 minutesA generic gradient suitable for initial screening and method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLBalances analyte loading with chromatographic performance.
Ionization Mode Positive Electrospray (ESI+)The basic pyridine nitrogen is readily protonated.[7]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of the ESI droplets.
Drying Gas Flow 8 - 12 L/minAssists in desolvation.
Nebulizer Press. 35 - 45 psiOptimizes droplet formation.
Mass Analyzer TOF or OrbitrapProvides high-resolution accurate mass data for confident identification.
Scan Range m/z 50 - 500Covers the expected mass of the analyte and its potential fragments.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To probe the structure of this compound, tandem mass spectrometry (MS/MS) is employed. This involves isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Step-by-Step Protocol:

  • Precursor Ion Selection: In the first stage of the mass spectrometer, select the [M+H]⁺ ion of this compound (calculated m/z 137.0510).

  • Collision-Induced Dissociation (CID): Accelerate the selected precursor ions into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy, leading to fragmentation.

  • Fragment Ion Analysis: In the second stage of the mass spectrometer, analyze the m/z of the resulting fragment ions. The fragmentation pattern is a unique "fingerprint" of the molecule.

Predicted Mass Spectrum and Fragmentation Analysis

Based on the chemical structure of this compound and established fragmentation principles for related compounds, a predictive fragmentation pathway can be proposed.

The Protonated Molecule

In positive-ion ESI, the primary ion observed will be the protonated molecule, [C₇H₅FN₂ + H]⁺, with an expected accurate mass of m/z 137.0510 .

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is likely to proceed through several key pathways, driven by the stability of the resulting fragment ions.

fragmentation_pathway M [M+H]⁺ m/z 137.0510 F1 Loss of HCN m/z 110.0403 M->F1 - HCN (27.0109 Da) F2 Loss of CH₂CN m/z 96.0241 M->F2 - •CH₂CN (40.0265 Da) F4 Loss of H₂CN m/z 109.0325 M->F4 - H₂CN• (28.0187 Da) F3 [C₅H₄FN]⁺ Fluoropyridine Cation F2->F3 - H•

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Explanation of Key Fragmentation Pathways:

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles is the neutral loss of HCN (27.0109 Da). This would result in a fragment ion at m/z 110.0403 .

  • Benzylic-type Cleavage: The bond between the pyridine ring and the acetonitrile methylene group is analogous to a benzylic position. Cleavage of this bond would lead to the loss of a cyanomethyl radical (•CH₂CN, 40.0265 Da), resulting in a highly stable fluoropyridinium cation at m/z 96.0241 . This is often a dominant fragmentation pathway for compounds with similar structures.[13][14]

  • Formation of the Fluoropyridine Cation: The fragment at m/z 96.0241 can subsequently lose a hydrogen radical to form the even-electron fluoropyridine cation at m/z 95.0162 .

  • Loss of a Cyanomethyl Radical: An alternative fragmentation could involve the loss of a cyanomethylidene radical (H₂CN•, 28.0187 Da), leading to a fragment at m/z 109.0325 .

Tabulated Summary of Predicted Fragments

Table 2: Predicted Fragment Ions for [C₇H₆FN₂]⁺

m/z (calculated)Proposed FormulaProposed Structure/Loss
137.0510[C₇H₆FN₂]⁺Protonated Molecule [M+H]⁺
110.0403[C₆H₅F]⁺Loss of HCN
96.0241[C₅H₅FN]⁺Loss of •CH₂CN (Benzylic-type cleavage)
95.0162[C₅H₄FN]⁺Fluoropyridine cation
109.0325[C₆H₄FN]⁺Loss of H₂CN•

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing electrospray ionization with high-resolution mass spectrometry, researchers can obtain accurate molecular weight and elemental composition information. Tandem mass spectrometry, guided by the predicted fragmentation pathways outlined herein, will enable confident structural confirmation. The provided experimental protocol serves as a robust starting point for method development and routine analysis in drug discovery and other scientific endeavors. The principles and methodologies detailed in this document are designed to ensure scientific integrity and generate reliable, high-quality data.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800–1806.
  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 38(5), 527–535.
  • Trofimov, A. V., Lhoëst, G., & Tumanov, A. V. (2013). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 24(11), 1743–1754.
  • Poon, G. K. (2001). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Protocols in Pharmacology, Chapter 7, Unit 7.3.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 86(17), 11659–11668.
  • Bowie, J. H., & White, P. Y. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 35(5), 1491–1495.
  • Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society, Perkin Transactions 2, (7), 825-828.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons.
  • Stanford University Mass Spectrometry. (2020, May 21). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]

  • Caronna, T., Traldi, P., & Vettori, U. (1983). Electron impact mass spectrometry of some 4-hexenyl-pyridines. International Journal of Mass Spectrometry and Ion Physics, 47, 435–438.
  • Gao, Y., et al. (2007). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry, 42(8), 1048-1055.
  • Preprints.org. (2025, June 11). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]

  • Jian, W., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-33.
  • Salem, M. A. I., Ali, T. E., & El-Shafei, A. K. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Modern Chemistry, 2(1), 1-7.
  • Goolsby, B., & Brodbelt, J. S. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of Mass Spectrometry, 36(7), 742–750.
  • Yinon, J., & Laschever, M. (1982). Metabolic studies of explosives 6. Electron impact and chemical ionization mass spectrometry of metabolites of 2,4-dinitrotoluene.
  • Salem, M. A. I., Ali, T. E., & El-Shafei, A. K. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • Frontiers in Chemistry. (2026, January 30). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio. Retrieved from [Link]

  • J. Am. Chem. Soc. (2021). Medium-Sized-Molecule Encapsulation in Coordination Cages via Solid-State Mechanochemistry. Retrieved from [Link]

  • Utke, I., et al. (2016). In Situ Time-of-Flight Mass Spectrometry of Ionic Fragments Induced by Focused Electron Beam Irradiation. Analytical Chemistry, 88(17), 8507–8513.
  • PubMed Central. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Retrieved from [Link]

  • Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • YouTube. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. Retrieved from [Link]

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Technical Guide: IR Spectroscopic Characterization of 2-(5-Fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

In the development of kinase inhibitors and fluorinated pyridine scaffolds, 2-(5-Fluoropyridin-2-yl)acetonitrile serves as a critical intermediate. Its structural integrity is defined by three distinct functionalities: the electron-deficient pyridine ring, the electronegative fluorine substituent, and the reactive nitrile tail.

This guide provides a definitive protocol for the Infrared (IR) characterization of this compound. Unlike simple alkyl nitriles, the electronic coupling between the pyridine ring and the cyanomethyl group creates a unique spectral fingerprint. This document outlines the theoretical band assignments, experimental acquisition protocols, and impurity profiling necessary for rigorous Quality Control (QC).

Chemical Structure Analysis
  • Formula: C₇H₅FN₂

  • Molecular Weight: 136.13 g/mol

  • Physical State: Typically a low-melting solid or oil (depending on purity).

  • Key Chromophores:

    • Nitrile Group (-C≡N): The primary diagnostic handle.

    • Fluoropyridine Core: Source of aromatic skeletal vibrations and C-F stretching.

    • Methylene Bridge (-CH₂-): Provides aliphatic C-H stretching contrast.

Part 2: Experimental Methodology (The Protocol)

To ensure reproducibility and data integrity (ALCOA+ principles), the following Standard Operating Procedure (SOP) is recommended.

Instrumentation & Sampling
  • Technique: Attenuated Total Reflectance (ATR) FTIR is preferred over KBr pellets to avoid moisture interference (hygroscopic nature of pyridine derivatives) and sample loss.

  • Crystal Material: Diamond or ZnSe (Diamond is preferred for durability against potential residual acids).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).

  • Scans: 32 scans (Routine) or 64 scans (High S/N ratio).

Workflow Diagram

The following logic flow ensures consistent data acquisition and decision-making.

IR_Workflow Start Sample Receipt (Solid/Oil) Prep Sample Prep (Neat on ATR) Start->Prep Check Background Scan (Air) Prep->Check Acquire Acquisition (4000-600 cm⁻¹) Check->Acquire QC_Check QC Check: Is CN Peak Present? Acquire->QC_Check QC_Check->Start No (Retest) Process Data Processing (Baseline Corr.) QC_Check->Process Yes Report Generate Report Process->Report

Figure 1: Standardized ATR-FTIR Acquisition Workflow for Pyridine Intermediates.

Part 3: Spectral Interpretation & Band Assignment

The IR spectrum of this compound is dominated by the interplay between the aromatic ring and the polar substituents. The following table synthesizes theoretical assignments derived from established spectroscopic principles for fluorinated pyridines and aromatic nitriles.

Diagnostic Vibrational Modes
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Notes
3080 – 3010 Aromatic C-HStretching (ν)Weak intensity. Indicates heteroaromatic ring integrity.
2980 – 2920 Aliphatic -CH₂-Stretching (ν)Distinct from aromatic C-H. Confirms the methylene bridge.
2260 – 2240 Nitrile (-C≡N) Stretching (ν) Critical QC Peak. Sharp, medium intensity. Absence indicates hydrolysis or starting material.
1600 – 1580 Pyridine RingSkeletal (C=N/C=C)"Quadrant Stretching". Characteristic of 2-substituted pyridines.
1480 – 1430 Pyridine RingSkeletal (C=C)Often split due to fluorine substitution.
1260 – 1230 Aromatic C-F Stretching (ν) Very Strong. Broad band. Distinguishes from non-fluorinated analogues.
850 – 820 Aromatic C-HOut-of-Plane (γ)Pattern indicative of 2,5-disubstitution (para-like pattern).
Mechanistic Insight (Causality)
  • The Fluorine Effect: The electronegative fluorine at position 5 withdraws electron density from the ring. This strengthens the ring bonds (shifting skeletal bands to higher frequencies) and significantly intensifies the C-F stretching band (~1250 cm⁻¹) due to the large dipole moment change.

  • The Nitrile Shift: While aliphatic nitriles typically appear at 2245 cm⁻¹, the electron-withdrawing nature of the pyridine ring may cause a slight hypsochromic shift (to higher wavenumber) compared to a simple benzyl cyanide.

Structural Visualization of Vibrations

Molecular_Vibrations Core Pyridine Ring (Skeletal: 1600-1430 cm⁻¹) Fluorine Fluorine (C-F) (Stretch: ~1250 cm⁻¹) Core->Fluorine Inductive Effect Linker Methylene (-CH2-) (Stretch: ~2950 cm⁻¹) Core->Linker Attachment Nitrile Nitrile (-CN) (Stretch: ~2250 cm⁻¹) Linker->Nitrile Functional Group

Figure 2: Vibrational connectivity map highlighting the key diagnostic regions.

Part 4: Quality Control & Impurity Profiling

In a drug development context, the IR spectrum is a rapid "Go/No-Go" gate. You must look for what should not be there.

Common Impurities & Detection
  • Starting Material (2-Bromo-5-fluoropyridine):

    • Indicator: Absence of the Nitrile peak (~2250 cm⁻¹).

    • Action: If the region at 2250 cm⁻¹ is silent, the substitution reaction failed.

  • Hydrolysis Product (2-(5-Fluoropyridin-2-yl)acetic acid):

    • Indicator: Appearance of a broad O-H stretch (3300–2500 cm⁻¹) and a shift of the carbonyl band to ~1700 cm⁻¹ (Acid C=O).

    • Action: Check for moisture ingress during storage.

  • Residual Solvents:

    • Water: Broad hump at ~3400 cm⁻¹.

    • Ethyl Acetate: Sharp ester C=O at ~1740 cm⁻¹.

    • DMF: Amide C=O at ~1670 cm⁻¹.

Self-Validating Check
  • The "Fingerprint" Rule: If the region between 1500–600 cm⁻¹ shows significant peak shifts (>2 cm⁻¹) compared to the reference standard, assume polymorphic change or salt formation (e.g., HCl salt vs. Free Base). The Nitrile peak position is less sensitive to polymorphism but highly sensitive to chemical identity.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general functional group assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Definitive text for pyridine ring and C-F assignments).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Benzonitrile and Pyridine Derivatives. National Institute of Standards and Technology. [Link] (Used for comparative spectral analysis of substructures).

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for detailed heteroaromatic vibration data).

Methodological & Application

Synthesis of 2-(5-Fluoropyridin-2-YL)acetonitrile experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-05F Subject: High-Purity Synthesis of 2-(5-Fluoropyridin-2-yl)acetonitrile via Chemo-Selective


 Displacement
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary & Strategic Analysis

Target Molecule: this compound (CAS: 756417-38-0) Primary Application: Critical intermediate for kinase inhibitors (e.g., c-Met, VEGFR) and fluorinated pyridine building blocks in medicinal chemistry.

The Synthetic Challenge: The synthesis of 2-pyridylacetonitriles is often plagued by two competing issues:

  • Regioselectivity: Direct alkylation of 2-methyl-5-fluoropyridine is chemically harsh and often yields poly-alkylated byproducts.

  • Handling Hazards: The classical route involving the substitution of 2-(chloromethyl)-5-fluoropyridine with cyanide salts poses severe safety risks due to the volatility of the chloromethyl intermediate and the use of highly toxic cyanide sources.

The Solution: This protocol details the Ethyl Cyanoacetate Method . By utilizing a Nucleophilic Aromatic Substitution (


) on 2-bromo-5-fluoropyridine followed by a controlled decarboxylation, we achieve high regioselectivity and safety. This route avoids volatile alkyl halides and gaseous HCN, making it the preferred methodology for scalable drug development.

Reaction Mechanism & Pathway Visualization

The synthesis proceeds in two distinct stages:

  • 
     Coupling:  The carbanion of ethyl cyanoacetate displaces the bromine at the 2-position. The fluorine at the 5-position remains intact due to the specific activation energy differences; the 2-position is more electron-deficient (ortho to nitrogen).
    
  • Decarboxylation: The intermediate

    
    -cyanoester is hydrolyzed and decarboxylated. Note that standard acidic hydrolysis can inadvertently hydrolyze the nitrile to a carboxylic acid. Therefore, this protocol uses a specialized condition to preserve the nitrile.
    

ReactionPathway SM1 2-Bromo-5-fluoropyridine (Precursor) Inter1 Intermediate A (Ethyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate) SM1->Inter1 SNAr Displacement (DMF, 0°C to RT) Reagent1 Ethyl Cyanoacetate + NaH (Base) Reagent1->Inter1 Step2 Hydrolysis/Decarboxylation (aq. DMSO/NaCl - Krapcho) Inter1->Step2 Ester Hydrolysis Product TARGET: This compound Step2->Product -CO2 (Decarboxylation)

Figure 1: Synthetic pathway utilizing the cyanoacetate displacement strategy to ensure regioselectivity.

Experimental Protocol

Phase 1: Coupling

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
2-Bromo-5-fluoropyridine 175.991.05.00 gLimiting Reagent
Ethyl Cyanoacetate 113.111.23.85 g (3.6 mL)Nucleophile
Sodium Hydride (60% in oil) 24.002.52.84 gBase
DMF (Anhydrous) --50 mLSolvent

Step-by-Step Procedure:

  • Preparation of Nucleophile:

    • Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

    • Charge NaH (2.84 g) and wash twice with dry hexane to remove mineral oil if high purity is required (optional for this scale).

    • Add anhydrous DMF (30 mL) and cool the suspension to 0°C using an ice bath.

    • Add Ethyl Cyanoacetate (3.85 g) dropwise over 15 minutes. Caution: Hydrogen gas evolution. Ensure proper venting.

    • Stir at 0°C for 30 minutes until the solution becomes clear/yellow, indicating formation of the enolate.

  • Coupling Reaction:

    • Dissolve 2-Bromo-5-fluoropyridine (5.00 g) in DMF (20 mL).

    • Add the pyridine solution dropwise to the enolate mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, and a polar spot (Intermediate A) should appear.
      
  • Workup (Phase 1):

    • Cool the mixture to RT.

    • Quench carefully with saturated aqueous

      
       (50 mL).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Result: Crude Ethyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate (Yellow oil/solid). Proceed directly to Phase 2.

Phase 2: Decarboxylation (Krapcho Conditions)

Rationale: We use Krapcho-type conditions (DMSO/Water/Salt) or dilute acid to remove the ester group while keeping the nitrile intact. Strong acid reflux (e.g., conc. HCl) risks hydrolyzing the nitrile to the amide/acid.

Reagents:

ReagentEquiv.[1][2][4][5]Conditions
Crude Intermediate 1.0-
DMSO -10 Vol (relative to mass)
Water 3.0-
LiCl (or NaCl) 2.0Additive to assist decarboxylation

Step-by-Step Procedure:

  • Dissolve the crude intermediate in DMSO (50 mL).

  • Add Water (1.5 mL) and Lithium Chloride (2.4 g).

  • Heat the mixture to 130°C–140°C for 3–5 hours.

    • Observation:

      
       gas evolution will be observed.
      
  • Checkpoint: Monitor by TLC or LC-MS. The intermediate ester spot should disappear, leaving the product spot.

  • Final Workup:

    • Cool to RT and pour into ice water (150 mL).

    • Extract with Diethyl Ether or MTBE (

      
      ). Note: Ether is preferred to avoid extracting DMSO.
      
    • Wash organics with brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude residue is often pure enough (>90%).

    • If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-30%).

Quality Control & Troubleshooting

Expected Data:

  • Appearance: Pale yellow to off-white solid or oil.

  • Yield: 65–75% (over two steps).[2]

  • 1H NMR (CDCl3, 400 MHz):

    
     8.45 (d, 1H, H-6), 7.45 (td, 1H, H-4), 7.30 (dd, 1H, H-3), 3.95 (s, 2H, 
    
    
    
    ).
    • Note: The singlet at ~3.95 ppm confirms the methylene group adjacent to the nitrile.

Troubleshooting Guide:

ProblemProbable CauseSolution
Low Yield in Step 1 Wet DMF or old NaHEnsure DMF is anhydrous (<0.05% water). Use fresh NaH.
No Decarboxylation Temperature too lowKrapcho decarboxylation requires >120°C. Ensure internal temp is reached.
Hydrolysis to Amide pH too high/low during workupAvoid strong bases or acids during the quench. Keep pH near neutral.
Regioisomer impurities Substitution at F-positionRare, but possible if temp >100°C in Step 1. Keep Step 1 at 80°C.

Safety & Handling (E-E-A-T)

  • Sodium Hydride: Reacts violently with water releasing hydrogen. Use under inert atmosphere.

  • Fluorinated Pyridines: Can be toxic and skin irritants.[6] Use gloves and work in a fume hood.

  • Cyanide Derivatives: While this protocol avoids free cyanide gas, the product is an organic nitrile. In the event of a fire or contact with strong acid, HCN could theoretically be released.

  • Waste Disposal: Aqueous waste from Phase 1 contains DMF and fluoride salts; dispose of according to halogenated solvent protocols.

Workflow Diagram

Workflow cluster_0 Phase 1: Substitution cluster_1 Phase 2: Decarboxylation Start Start: 2-Bromo-5-fluoropyridine Step1 Mix NaH + Ethyl Cyanoacetate (DMF, 0°C) Start->Step1 Step2 Add Pyridine Precursor Heat to 80°C, 4h Step1->Step2 Check1 TLC Check: SM Disappeared? Step2->Check1 Check1->Step2 No (Continue Heating) Step3 Quench & Extract (EtOAc) Isolate Crude Ester Check1->Step3 Yes Step4 Krapcho Conditions (DMSO, LiCl, H2O, 135°C) Step3->Step4 Check2 LC-MS Check: Product Mass (136.1)? Step4->Check2 Check2->Step4 No Finish Isolate & Purify (Flash Chromatography) Check2->Finish Yes

Figure 2: Operational workflow for the synthesis process.

References

  • Sigma-Aldrich. 2-Bromo-5-fluoropyridine Product Specification and Safety Data Sheet.Link

  • Guidechem. Synthesis and Applications of 2-Bromo-5-fluoropyridine.Link

  • BenchChem. Technical Guide: Synthesis of Pyridylacetonitriles via Cyanoacetate Displacement.Link

  • National Institutes of Health (PMC). Reactivity of 2-Pyridylacetonitrile Precursors.Link

Sources

Application Notes & Protocols: 2-(5-Fluoropyridin-2-YL)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the application of 2-(5-Fluoropyridin-2-YL)acetonitrile as a strategic building block in medicinal chemistry and drug discovery. We delve into the unique physicochemical properties conferred by the fluoropyridine scaffold and the synthetic versatility of the acetonitrile moiety. This guide offers detailed protocols for the synthesis of the title compound and its subsequent derivatization through key chemical transformations, providing researchers with the foundational knowledge to leverage this reagent in complex molecule synthesis. The causality behind experimental choices, safety protocols, and analytical characterization are emphasized to ensure reproducible and reliable outcomes.

Introduction: The Strategic Value of a Fluorinated Heterocyclic Building Block

The incorporation of fluorine into pharmaceutical candidates is a well-established strategy for enhancing drug-like properties.[1][2][3] The 5-fluoropyridine moiety, in particular, offers a unique combination of metabolic stability, modulated basicity (pKa), and potential for specific hydrogen bonding interactions, which can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[4] this compound emerges as a highly valuable building block by coupling this privileged heterocyclic system with a synthetically versatile acetonitrile group.[5]

The core utility of this reagent stems from two key reactive sites:

  • The α-Methylene Group: Positioned between the electron-withdrawing pyridine ring and the nitrile group, the methylene protons are significantly acidic, facilitating deprotonation to form a stabilized carbanion. This nucleophilic center is primed for a wide array of carbon-carbon bond-forming reactions.[6]

  • The Nitrile Group: This functional group is a versatile precursor that can be transformed into amines, amides, carboxylic acids, or complex heterocycles like tetrazoles, expanding the synthetic possibilities for library generation and lead optimization.[5]

This guide will provide practical, field-tested protocols for the synthesis and application of this key intermediate.

Physicochemical Properties & Safety Data

Prior to handling, it is critical to be familiar with the compound's properties and associated hazards.

PropertyValueReference / Source
CAS Number 960371-08-8ChemShuttle[7]
Molecular Formula C₇H₅FN₂Fluorochem[8]
Molecular Weight 136.13 g/mol Calculated
Appearance Off-white to yellow solidGeneral Vendor Data
IUPAC Name This compoundFluorochem[8]

Safety and Handling:

This compound is classified as a toxic substance.[8] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Hazard ClassStatementPrecautionary Measures
Acute Toxicity GHS06: Toxic if swallowed, in contact with skin, or if inhaled.[8]P260: Do not breathe dust/fume. P264: Wash hands thoroughly after handling. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8][9]
Metabolism Organic nitriles can be metabolized to release cyanide, which inhibits cellular respiration.[10]P101: If medical advice is needed, have product container or label at hand. Effects may be delayed.[8][10]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Keep container tightly closed.

Synthesis Protocol: Preparation of this compound

The most direct route to the title compound is via nucleophilic substitution of a corresponding 2-halomethyl-5-fluoropyridine with a cyanide source. This protocol details a robust procedure starting from the commercially available 2-chloro-5-fluoropyridine.

G cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Cyanation A 2-Chloro-5-fluoropyridine C 2-Chloro-5-fluoro-6-(chloromethyl)pyridine A->C ZnCl₂ (cat.) B Paraformaldehyde, HCl D 2-Chloro-5-fluoro-6-(chloromethyl)pyridine F This compound D->F Acetone, H₂O, reflux E Sodium Cyanide (NaCN)

Caption: General workflow for synthesizing the title compound.

3.1. Principle

This two-step synthesis first introduces a reactive chloromethyl group onto the pyridine ring, which is then displaced by a cyanide anion. Using a biphasic solvent system for the cyanation step can improve safety and reaction control.

3.2. Materials and Reagents

  • 2-Chloro-5-fluoropyridine (98%)

  • Paraformaldehyde (95%)

  • Zinc Chloride (ZnCl₂, anhydrous, 98%)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Cyanide (NaCN, 97%)

  • Acetone (ACS grade)

  • Dichloromethane (DCM, HPLC grade)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

3.3. Step-by-Step Procedure

Step A: Synthesis of 2-Chloro-5-fluoro-6-(chloromethyl)pyridine

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-fluoropyridine (10.0 g, 76.0 mmol) and paraformaldehyde (4.56 g, 152.0 mmol).

  • Catalyst Addition: Carefully add anhydrous zinc chloride (1.04 g, 7.6 mmol).

  • Reaction: Add concentrated HCl (50 mL) and heat the mixture to 90 °C. Maintain vigorous stirring for 12-16 hours. The reaction mixture will become a dark, thick solution.

  • Work-up: Cool the reaction to room temperature and carefully pour it over 200 g of crushed ice. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chloromethylated intermediate. This product is often used in the next step without further purification.

Step B: Synthesis of this compound

  • Setup: In a 500 mL flask, dissolve the crude intermediate from Step A in 150 mL of acetone.

  • Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (4.10 g, 83.6 mmol) in 50 mL of deionized water. Caution: NaCN is highly toxic. Handle with extreme care and have a cyanide quench solution (bleach or hydrogen peroxide) available.

  • Reaction: Add the aqueous NaCN solution to the acetone solution. Heat the biphasic mixture to reflux (approx. 60-65 °C) and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Quench and Extraction: After cooling, remove the bulk of the acetone via rotary evaporation. Add 150 mL of ethyl acetate to the remaining aqueous residue. Separate the layers. Extract the aqueous phase with additional ethyl acetate (2 x 75 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate to a crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc). Combine fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

3.4. Expected Yield & Characterization

  • Yield: 55-70% over two steps.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=2.8 Hz, 1H), 7.60 (td, J=8.4, 2.8 Hz, 1H), 7.45 (dd, J=8.4, 4.0 Hz, 1H), 3.95 (s, 2H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -125.0 (m).

  • LC-MS (ESI): m/z 137.1 [M+H]⁺.

Application Protocol: α-Alkylation Reaction

This protocol demonstrates the utility of the activated methylene group by performing a classic C-C bond formation via alkylation.

G cluster_0 Deprotonation & Alkylation A This compound C α-Alkylated Product A->C THF, 0 °C to RT B 1. Strong Base (NaH) 2. Alkyl Halide (R-X)

Caption: Workflow for α-alkylation of the title compound.

4.1. Principle

A strong, non-nucleophilic base like sodium hydride (NaH) is used to quantitatively deprotonate the α-carbon, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., iodomethane or benzyl bromide) to form a new C-C bond. The choice of a non-nucleophilic base is crucial to avoid unwanted side reactions with the nitrile or pyridine ring.

4.2. Materials and Reagents

  • This compound (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

4.3. Step-by-Step Procedure

  • Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion, 0.35 g, 8.8 mmol) to a flame-dried, three-neck flask. Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove mineral oil, decanting the hexanes carefully via cannula.

  • Solvent Addition: Add 20 mL of anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 g, 7.35 mmol) in 15 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes after the addition is complete. Hydrogen gas evolution will be observed.

  • Alkylation: Add benzyl bromide (1.38 g, 0.96 mL, 8.08 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench: Carefully quench the reaction by cooling to 0 °C and adding saturated NH₄Cl solution dropwise (approx. 20 mL) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add 50 mL of EtOAc, and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil via flash column chromatography (EtOAc/Hexanes gradient) to yield the pure α-benzylated product.

4.4. Troubleshooting

  • Low Conversion: Ensure NaH is fresh and properly washed. The THF must be scrupulously dry. Consider using a stronger base like LDA if reactivity is poor.

  • Di-alkylation: Use of excess base or alkylating agent can lead to a second alkylation. Maintain a stoichiometry of ~1.2 equivalents of base. Adding the substrate to the base ensures the carbanion is formed in the presence of excess starting material, minimizing di-alkylation.

Conclusion

This compound is a potent and versatile building block for modern medicinal chemistry. Its unique electronic properties and multiple reactive sites provide a robust platform for the synthesis of complex, fluorinated heterocyclic compounds. The protocols detailed herein offer a reliable foundation for the preparation and derivatization of this valuable reagent, enabling researchers to accelerate their drug discovery programs.

References

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  • Unigel. (2021, May 25). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vildagliptin. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

  • Ismail, M. M. F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Retrieved from [Link]

  • Charles River Laboratories. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS). Retrieved from [Link]

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  • Al-Omari, S., et al. (2010). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. Retrieved from [Link]

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  • Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Role of Fluorinated Pyridines in Drug Development: A Focus on 5-Fluoropyridine-2-carbonitrile. Retrieved from [Link]

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  • Kovač, A., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. Retrieved from [Link]

  • This reference is a placeholder and not
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

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  • Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-cyanopyridines.
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  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • Reddy, G. M., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Magnin, D. R., et al. (2004). Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • He, Y. L., et al. (2009). Study of the pharmacokinetic interaction of vildagliptin and metformin in patients with type 2 diabetes. Current Medical Research and Opinion. Retrieved from [Link]

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Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-(5-Fluoropyridin-2-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its widespread adoption in the pharmaceutical and fine chemical industries is a testament to its reliability and broad applicability.[2] This guide focuses on a particularly relevant application: the coupling of 2-(5-Fluoropyridin-2-YL)acetonitrile with various aryl and heteroaryl boronic acids or esters.

The this compound moiety is a valuable building block in medicinal chemistry. The fluorinated pyridine ring is a common feature in many bioactive molecules, offering modulation of physicochemical properties such as lipophilicity and metabolic stability.[4] The acetonitrile group provides a versatile handle for further synthetic transformations. The successful coupling of this fragment opens avenues to novel compound libraries for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[5]

This document provides a detailed protocol for performing the Suzuki-Miyaura coupling with this compound, delves into the mechanistic underpinnings of the reaction, and offers practical guidance for troubleshooting and optimization.

Scientific Rationale & Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[1][6][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in this case, a derivative of this compound, assuming the presence of a suitable leaving group like bromide or chloride). This step forms a Pd(II) complex.[1][6] The reactivity of the halide is typically I > Br > Cl.[6]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][3][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₃]⁻ PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Considerations for this compound

The electronic properties of the fluoropyridine ring can influence the reaction. The strong electron-withdrawing nature of the fluorine atom can decrease the electron density of the pyridine ring.[8] This can impact the rate of oxidative addition. Furthermore, the nitrogen atom in the pyridine ring can potentially coordinate to the palladium catalyst, which may affect its catalytic activity.[9] The choice of an appropriate ligand is therefore critical to stabilize the palladium catalyst and facilitate the desired reaction pathway.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound with an aryl or heteroaryl boronic acid.

Materials and Reagents
  • 2-(5-Fluoro-6-bromopyridin-2-yl)acetonitrile or 2-(2-chloro-5-fluoropyridin-2-yl)acetonitrile

  • Aryl or heteroaryl boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)[10][11][12]

  • Ligand (if not using a pre-formed complex)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[2][11]

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/ethanol mixture)[10]

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line or glovebox

Equipment
  • Magnetic stirrer with heating plate

  • Schlenk flask or reaction vial

  • Condenser

  • Inert atmosphere setup (balloons or Schlenk line)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., column chromatography or preparative HPLC)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

    • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (if required for the chosen conditions, typically a 4:1 to 10:1 solvent:water ratio). The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Diagram: Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reagents, Inert Atmosphere) start->setup addition Add Catalyst and Solvents setup->addition reaction Heat and Stir (Monitor Progress) addition->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification end Final Product purification->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Data Presentation: Reaction Parameters

The optimal reaction conditions can vary depending on the specific substrates used. The following table provides a summary of typical parameters that can be optimized.

ParameterTypical Range/OptionsRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Choice depends on substrate reactivity and stability. Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[11][12]
Ligand (if using a ligand-free Pd source)Buchwald or other specialized phosphine ligands can improve yields for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ is often more effective for less reactive substrates.[2]
Solvent 1,4-Dioxane/H₂O, DMF, Toluene/EtOHA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.
Temperature 65-110 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to avoid decomposition.[11][12]
Boronic Acid/Ester 1.1 - 2.0 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the limiting halide.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure a truly inert atmosphere.
Insufficiently strong baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature in increments.
Protodeboronation of Boronic Acid Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is of high quality.
Formation of Side Products Homo-coupling of the boronic acidOptimize the reaction temperature and catalyst loading.
Decomposition of starting materials or productLower the reaction temperature and monitor the reaction closely.
Difficult Purification Co-elution of impuritiesTry a different solvent system for chromatography or consider recrystallization.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of novel and potentially bioactive molecules. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a diverse range of compounds for further investigation in drug discovery and development. This guide provides a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gore, V. G., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Gore, V. G., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Retrieved from [Link]

  • Karunanithy, G., & Organ, M. G. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. OUCI. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ramanayake, D. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: University of Calgary's Digital Repository. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). 2-(5-Chloropyridin-2-yl)acetonitrile. Retrieved from [Link]

  • UNT Health Science Center. (n.d.). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Retrieved from [Link]

Sources

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 2-(5-Fluoropyridin-2-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 5-Fluoropyridin-2-ylacetonitrile Scaffold

The 2-(5-fluoropyridin-2-yl)acetonitrile moiety is a privileged scaffold in modern medicinal chemistry and materials science. The pyridine ring, a common feature in numerous pharmaceuticals, is rendered electron-deficient by the fluorine atom at the 5-position, significantly modulating its physicochemical properties such as pKa and metabolic stability. The acetonitrile group at the 2-position provides a versatile handle for introducing a wide array of molecular complexity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the functionalization of this valuable building block, enabling the construction of diverse molecular architectures that are often inaccessible through traditional synthetic methods.

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, present detailed and field-tested protocols for key reactions, and offer insights into troubleshooting and optimization.

Mechanistic Framework: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental, repeating sequence of elementary steps known as the catalytic cycle. Understanding this cycle is paramount for rationalizing reaction outcomes and for the intelligent selection of catalysts, ligands, and reaction conditions.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R_R R-Pd(II)-R'(Ln) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 + R-R' Product R-R' RedElim->Product Substrate R-X Substrate->OxAdd Reagent R'-M Reagent->Transmetal

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle typically initiates with an active Pd(0) species, which undergoes oxidative addition with the halide (or triflate) of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step. The choice of ligand (L) is critical here, as it influences the electron density and steric environment around the palladium center, thereby affecting the rate and selectivity of this step.

The subsequent step, transmetalation , involves the transfer of an organic group (R') from a main-group organometallic reagent (e.g., a boronic acid in Suzuki coupling) to the Pd(II) center, displacing the halide. The nature of the base is crucial for this step, as it often facilitates the activation of the organometallic reagent.

Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The electronic and steric properties of the coupled groups influence the rate of this final step.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and reproducible. However, as with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This protocol describes a general procedure for the coupling of this compound (assuming a halide or triflate at the 2-position) with a generic arylboronic acid.

Materials:

  • 2-Halo-5-fluoropyridin-2-yl)acetonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • Nitrogen or Argon atmosphere

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-halo-5-fluoropyridin-2-yl)acetonitrile, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • Pd(PPh₃)₄: A reliable and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.

  • K₂CO₃: A moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.

  • Dioxane/H₂O: A common solvent system for Suzuki couplings, where water is essential for the activation of the boronic acid and the solubility of the base.

Protocol 2: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. This protocol outlines a general procedure for the coupling of 2-halo-(5-fluoropyridin-2-yl)acetonitrile with a primary or secondary amine.

Materials:

  • 2-Halo-5-fluoropyridin-2-yl)acetonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene, followed by the amine and then 2-halo-5-fluoropyridin-2-yl)acetonitrile.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • Pd₂(dba)₃/Xantphos: This combination forms a highly active catalyst system for C-N bond formation. The bulky and electron-rich Xantphos ligand facilitates both the oxidative addition and reductive elimination steps.

  • NaOt-Bu: A strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.

  • Toluene: A common anhydrous solvent for Buchwald-Hartwig aminations.

Data Summary: Representative Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for the palladium-catalyzed cross-coupling of a 2-halo-(5-fluoropyridin-2-yl)acetonitrile substrate.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10080-90
MorpholinePd₂(dba)₃/XantphosNaOt-BuToluene10075-85
AnilinePd₂(dba)₃/BINAPCs₂CO₃Toluene11070-80

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure proper inert atmosphere techniques. Consider a different ligand or palladium precursor.
Insufficiently active baseSwitch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃ for Suzuki, LHMDS for Buchwald-Hartwig). Ensure the base is dry.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Significant Side Product Formation Homocoupling of the boronic acidUse a lower catalyst loading or a different ligand.
Protodehalogenation of the starting materialEnsure the reaction is run under strictly anhydrous conditions (where applicable) and use a well-degassed solvent.
Decomposition of starting material or productLower the reaction temperature and monitor the reaction closely.

Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Pyridine Substrate - Coupling Partner - Catalyst & Ligand - Base Vessel Assemble Schlenk Flask Reagents->Vessel Inert Establish Inert Atmosphere (N2/Ar) Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 2: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound are a cornerstone of modern synthetic chemistry, providing a reliable and efficient means to access a vast array of complex molecules. A thorough understanding of the underlying catalytic cycle, coupled with careful selection of reagents and reaction conditions, is essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 1998 , 31 (12), 852–860. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

  • Jutand, A. Role of the Base in Palladium-Catalyzed Reactions. Inorganica Chimica Acta, 2007 , 360 (1), 181-192. [Link]

  • Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011 , 54 (8), 2529–2591. [Link]

Application Notes & Protocols: The Strategic Use of 2-(5-Fluoropyridin-2-YL)acetonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(5-Fluoropyridin-2-YL)acetonitrile as a pivotal starting material in the synthesis of potent and selective kinase inhibitors. We will dissect the strategic importance of the fluoropyridine scaffold in establishing critical interactions within the ATP-binding pocket of various kinases. This document furnishes detailed, field-proven protocols for the synthesis of advanced heterocyclic cores, such as pyrazolopyridines, derived from this versatile building block. Furthermore, we present the mechanism of action for the resulting inhibitors, supported by signaling pathway diagrams and quantitative data, to offer a comprehensive resource for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Privileged Status of Fluoropyridines in Kinase Inhibition

Protein kinases have become one of the most significant classes of drug targets in the 21st century, primarily due to their dysregulation in diseases like cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target the ATP-binding site of these enzymes remains a cornerstone of modern targeted therapy.[2] Within this landscape, nitrogen-containing heterocycles, particularly pyridine and its derivatives, are favored scaffolds in anticancer drug design due to their ability to form key hydrogen bonds and their favorable pharmacokinetic profiles.[3]

This compound has emerged as a particularly valuable building block. Its structure incorporates three key features that medicinal chemists strategically exploit:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor, enabling it to mimic the adenine hinge-binding motif of ATP. This interaction anchors the inhibitor within the kinase's active site.[4][5]

  • The Fluorine Atom: The strategic placement of a fluorine atom is a cornerstone of modern drug design.[6] It enhances pharmacological properties by increasing metabolic stability (blocking sites of oxidative metabolism), improving binding affinity through favorable electronic interactions, and modulating the molecule's overall physicochemical profile.[4][5][6]

  • The Acetonitrile Group: This functional group is not merely a placeholder; it is a versatile chemical handle that can be readily transformed into a variety of other functional groups or used as a key reactant in cyclization reactions to build more complex, rigid heterocyclic systems.

This guide will demonstrate how these features are leveraged to construct potent inhibitors targeting critical oncogenic kinases.

Synthetic Strategy: From Building Block to Bioactive Core

The true utility of this compound lies in its capacity to serve as a precursor for fused heterocyclic systems, such as pyrazolopyridines. Pyrazolopyridine cores are present in several kinase inhibitors that have achieved late-stage clinical study or regulatory approval, highlighting their status as a "privileged" scaffold in drug discovery.[4][7] The following protocols outline a representative synthetic pathway to construct and elaborate upon such a core.

Protocol 1: Synthesis of a 3-Amino-5-fluoropyrazolo[1,5-a]pyridine Core

This protocol details the base-catalyzed condensation and cyclization of this compound with a suitable reagent to form the pyrazolopyridine bicyclic system. This reaction creates a stable core that correctly positions the pyridine nitrogen for hinge binding.

Materials & Reagents:

  • This compound

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or similar aminating agent

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF to dissolve the starting material, followed by the addition of finely powdered potassium carbonate (2.5 eq).

  • Amination: Slowly add a solution of O-(Mesitylenesulfonyl)hydroxylamine (1.2 eq) in DMF to the stirring suspension at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by carefully pouring the mixture into ice-water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 3-Amino-5-fluoropyrazolo[1,5-a]pyridine product.

Causality Behind Choices:

  • Inert Atmosphere: Prevents side reactions involving atmospheric moisture and oxygen.

  • Anhydrous DMF: A polar aprotic solvent is required to dissolve the reactants and facilitate the reaction without interfering with the base or reactive intermediates.

  • Potassium Carbonate: A strong enough base to deprotonate the methylene group adjacent to the nitrile, initiating the reaction, but mild enough to prevent unwanted side reactions.

  • MSH: A reliable reagent for electrophilic amination, which is key to forming the pyrazole ring.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Workup & Purification A 1. Dissolve this compound and K2CO3 in anhydrous DMF B 2. Cool to 0 °C under Argon A->B C 3. Add MSH solution dropwise B->C D 4. Warm to RT and stir 12-16h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with ice-water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify via Silica Gel Chromatography H->I J 3-Amino-5-fluoropyrazolo[1,5-a]pyridine I->J Pure Product

Caption: Workflow for pyrazolopyridine core synthesis.

Protocol 2: Elaboration via Suzuki-Miyaura Cross-Coupling

The synthesized amino-pyrazolopyridine core can be further functionalized to explore structure-activity relationships (SAR). A common next step is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties.

Materials & Reagents:

  • 3-Amino-5-fluoropyrazolo[1,5-a]pyridine (pre-halogenated if necessary, e.g., at the 3-amino position or another site)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial or Schlenk flask, combine the halogenated pyrazolopyridine starting material (1.0 eq), the boronic acid (1.1 eq), and the base (2.0 eq).

  • Solvent Addition: Add the solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst to the degassed mixture.

  • Heating: Seal the vessel and heat the reaction to 80-110 °C (conventional heating or microwave irradiation). Monitor for completion via TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Experimental Workflow Diagram:

G A 1. Combine Halogenated Core, Boronic Acid, and Base B 2. Add Solvent (e.g., Dioxane/Water) A->B C 3. Degas with Argon for 20 min B->C D 4. Add Palladium Catalyst C->D E 5. Heat to 80-110 °C D->E F 6. Monitor until completion E->F G 7. Cool, Dilute, and Extract F->G H 8. Purify (Chromatography/HPLC) G->H I Final Kinase Inhibitor H->I

Caption: Suzuki-Miyaura cross-coupling workflow.

Application in Kinase Inhibition: Mechanism and Targeted Pathways

Inhibitors derived from this compound are typically ATP-competitive, meaning they bind to the kinase's active site and block the binding of ATP, thereby preventing the phosphorylation of downstream substrates.

Mechanism of Action: The pyrazolopyridine core acts as the hinge-binding moiety. The N1 of the pyrazolopyridine forms a strong hydrogen bond with the backbone NH of a key hinge residue (e.g., a methionine or cysteine) in the kinase domain.[4] The fluorine atom enhances this interaction and improves metabolic stability, while the elaborated substituents introduced via cross-coupling reactions can form additional hydrophobic and polar interactions in other regions of the ATP pocket, conferring both potency and selectivity.[4]

Targeted Kinase Pathways: The versatility of this scaffold has led to the development of inhibitors for numerous kinase families implicated in cancer and autoimmune diseases.[8] A prominent example is the JAK/STAT pathway, which is crucial for cytokine signaling and immune response regulation.[8][9] Dysregulation of this pathway is linked to various cancers and inflammatory conditions.

JAK/STAT Signaling Pathway and Point of Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Dimerization & Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization Gene Target Gene STAT_dimer->Gene 5. Translocation Transcription Gene Expression (Proliferation, Survival) Gene->Transcription 6. Transcription Inhibitor Fluoropyridine-Derived Kinase Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The development of potent kinase inhibitors is an iterative process of synthesizing analogs and evaluating their biological activity. The table below presents illustrative data for a hypothetical series of inhibitors based on a common fluoropyridine core, demonstrating how subtle structural changes can dramatically impact potency.

Compound IDCore ScaffoldR¹ GroupR² GroupTarget KinaseIC₅₀ (nM)
EX-01 Pyrazolo[1,5-a]pyridine-H-PhenylJAK2150
EX-02 Pyrazolo[1,5-a]pyridine-H-4-MethoxyphenylJAK275
EX-03 Pyrazolo[1,5-a]pyridine-CH₃-4-MethoxyphenylJAK225
EX-04 Pyrazolo[1,5-a]pyridine-CH₃-4-(Dimethylamino)phenylJAK25

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Analysis of SAR:

  • EX-01 vs. EX-02: The addition of a methoxy group on the phenyl ring (R²) improves potency, likely through favorable interactions in the binding pocket.

  • EX-02 vs. EX-03: Introducing a small methyl group at R¹ further enhances activity, perhaps by optimizing the compound's conformation or filling a small hydrophobic pocket.

  • EX-03 vs. EX-04: Replacing the methoxy group with a dimethylamino group leads to a significant increase in potency, suggesting a key hydrogen bond or ionic interaction is formed. This iterative optimization is central to modern drug discovery.[10]

Conclusion

This compound is a high-value, versatile starting material for the synthesis of sophisticated kinase inhibitors. The inherent properties of its fluoropyridine ring provide a solid foundation for establishing potent hinge-binding interactions, while the acetonitrile group offers a gateway to diverse chemical modifications. The protocols and data presented herein underscore its strategic importance and provide a practical framework for its application in drug discovery programs targeting kinases in oncology and beyond.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.).
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro- 1H-pyrrolo[2,3 - Benchchem. (n.d.). BenchChem.
  • Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed. (n.d.).
  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (n.d.).
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. (2022, May 9).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed. (2020, October 28).
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021, January 26).
  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PubMed. (2021, March 10).
  • FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed. (2025, September 23).

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Application Note: Strategic Utilization of 2-(5-Fluoropyridin-2-yl)acetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-(5-Fluoropyridin-2-YL)acetonitrile in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Process Chemists, Agrochemical Researchers, and Drug Discovery Scientists

Executive Summary

The introduction of fluorine into heterocyclic scaffolds is a pivotal strategy in modern agrochemical design, offering enhanced metabolic stability, lipophilicity, and membrane permeability. This compound (CAS: 960371-08-8) has emerged as a high-value C2-synthon for accessing the 5-fluoro-2-pyridyl pharmacophore.[1][2]

This guide details the application of this nitrile as a versatile precursor for two critical classes of agrochemical intermediates:

  • (5-Fluoropyridin-2-yl)acetic acid: A scaffold for auxin-mimic herbicides and amide fungicides.

  • 2-(5-Fluoropyridin-2-yl)ethanamine: A chain-extended amine linker for novel neonicotinoid and sulfoximine insecticides designed to overcome resistance in sucking pests.

Chemical Profile & Significance

PropertySpecification
Compound Name This compound
CAS Number 960371-08-8
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Structural Role Bioisostere of 6-chloro-3-pyridyl moieties; C2-linker provider.[3]
Key Reactivity Nitrile hydrolysis (Acid), Nitrile reduction (Amine), C-Alkylation (α-carbon).[4]

The "Fluorine Switch" in Agrochemicals: Replacing a hydrogen or chlorine atom on the pyridine ring with fluorine (F) significantly alters the physicochemical profile.[4] The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, reducing protonation at physiological pH, which can enhance transport across insect/plant membranes (the "ion trap" effect).[4] Furthermore, the C-F bond blocks oxidative metabolism at the 5-position, extending the half-life of the active ingredient in the field.[4]

Core Applications & Synthetic Pathways

Pathway A: Synthesis of Novel Insecticides (Amine Route)

The nitrile is reduced to 2-(5-fluoropyridin-2-yl)ethanamine . This "ethyl-linker" homolog is critical for developing next-generation neonicotinoids that bypass resistance mechanisms affecting standard "methyl-linker" compounds (like imidacloprid).

Pathway B: Synthesis of Auxin Herbicides & Fungicides (Acid Route)

Hydrolysis yields (5-fluoropyridin-2-yl)acetic acid . This moiety mimics the indole acetic acid structure found in natural plant hormones, making it a prime candidate for synthetic auxin herbicides (analogous to picloram or clopyralid but with a fluoro-pyridine core).

ReactionPathway Start 2-Methyl-5-fluoropyridine (Precursor) Inter 2-(Bromomethyl)-5-fluoropyridine Start->Inter Radical Bromination (NBS, AIBN) Nitrile This compound (CAS 960371-08-8) Inter->Nitrile Cyanation (NaCN, DMSO) Acid (5-Fluoropyridin-2-yl)acetic acid (Herbicide Scaffold) Nitrile->Acid Acid Hydrolysis (HCl, Reflux) Amine 2-(5-Fluoropyridin-2-yl)ethanamine (Insecticide Linker) Nitrile->Amine Catalytic Hydrogenation (H2, Raney Ni)

Figure 1: Divergent synthesis pathways from the nitrile intermediate to key agrochemical scaffolds.[1][4][5][6]

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

Rationale: While cross-coupling (Pd-catalyzed) is possible, the industrial standard relies on the bromination-cyanation sequence from the cheaper 2-methyl-5-fluoropyridine (5-fluoro-2-picoline).

Reagents & Equipment:
  • Precursor: 2-Methyl-5-fluoropyridine (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[4]

  • Radical Initiator: AIBN (0.05 eq) or Benzoyl Peroxide[4]

  • Cyanation Agent: Sodium Cyanide (NaCN) (1.2 eq) [DANGER: CYANIDE] [4]

  • Solvents: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative); DMSO (anhydrous).[4]

Step-by-Step Methodology:

Step A: Radical Bromination (Benzylic Position) [4]

  • Setup: Charge a flame-dried round-bottom flask with 2-methyl-5-fluoropyridine and solvent (CCl₄ or PhCF₃, 0.5 M).

  • Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat to reflux (approx. 80°C) under N₂ atmosphere.[4] Monitor by TLC/HPLC. The reaction is complete when the starting material is consumed (typically 4-6 hours).[4]

    • Critical Control Point: Avoid over-bromination to the dibromo species. Stop reaction at ~95% conversion.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to obtain crude 2-(bromomethyl)-5-fluoropyridine. Use immediately (unstable).

Step B: Nucleophilic Cyanation

  • Preparation: Dissolve the crude bromide in anhydrous DMSO (0.5 M).

  • Cyanation: Add powdered NaCN (1.2 eq) slowly at room temperature. The reaction is exothermic; maintain internal temp < 40°C.[4]

    • Safety: Perform in a well-ventilated fume hood with a cyanide detector active.

  • Completion: Stir at ambient temperature for 3-5 hours.

  • Quench & Extraction: Pour mixture into ice-water (5x volume). Extract with Ethyl Acetate (3x).[4]

  • Purification: Wash organic phase with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient) or vacuum distillation.[4]

Yield Target: 65-75% over two steps.

Protocol 2: Downstream Hydrolysis to (5-Fluoropyridin-2-yl)acetic Acid

Rationale: This converts the nitrile into the carboxylic acid pharmacophore essential for auxin-type herbicides.

  • Hydrolysis: Suspend this compound in 6M HCl (10 vol).

  • Reflux: Heat to reflux (100°C) for 4-6 hours. The nitrile initially hydrolyzes to the amide, then to the acid.

  • Isolation: Cool to room temperature. Adjust pH to ~3-4 with NaOH solution (isoelectric precipitation).

  • Filtration: Collect the precipitate. Recrystallize from Ethanol/Water.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step A) Formation of dibromo byproduct.Stop reaction at 90-95% conversion; use stoichiometric NBS strictly.
Darkening/Tars (Step B) Thermal decomposition of bromide.[4]Keep DMSO solution cool (<40°C); minimize holding time of crude bromide.[4]
Incomplete Hydrolysis Stable amide intermediate formed.Increase HCl concentration to 8M or extend reflux time; ensure vigorous stirring.

Safety & Compliance (E-E-A-T)

  • Cyanide Hazard: NaCN releases fatal HCN gas upon contact with acid. Never mix Step B waste streams with Step 2 (Acid hydrolysis) waste streams.[4] Maintain a dedicated cyanide waste container at pH > 10.

  • Fluorine Chemistry: While the C-F bond is stable, combustion of fluorinated compounds releases HF. Use HF-resistant scrubbers during incineration.

  • Validation: Verify product identity using ¹⁹F-NMR (distinct singlet ~ -130 ppm relative to CFCl₃) and ¹H-NMR (methylene singlet at ~4.0 ppm).

References

  • Jescke, P. (2016). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[4] Wiley-VCH. Link[4]

  • Bayer CropScience AG. (2014). Substituted Pyridylmethyl Derivatives and their Use as Insecticides. Patent WO2014005982. (Describes N-(5-fluoro-2-pyridylmethyl) moieties). Link

  • Syngenta Participations AG. (2018). Process for the preparation of pyridyl-acetonitriles.[1][7] Patent EP3294735. (Industrial synthesis routes for pyridyl acetonitriles). Link[4]

  • Smith, A. et al. (2018). Heterocyclic Allylsulfones in Palladium-Catalyzed Cross-Coupling. J. Am. Chem. Soc. (Demonstrates 5-fluoro-2-pyridyl building blocks). Link[4]

  • BenchChem. (2025).[2] Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. (Analogous synthesis protocols). Link[4]

Sources

Application Notes & Protocols: 2-(5-Fluoropyridin-2-YL)acetonitrile in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

Fused heterocyclic systems are foundational scaffolds in modern medicinal chemistry and materials science.[1][2][3] Their rigid, planar structures can engage with biological targets with high specificity, leading to potent and selective therapeutic agents.[1] Pyridine-fused heterocycles, in particular, are ubiquitous in pharmaceuticals, demonstrating a vast range of biological activities including antiviral, anti-cancer, and anti-inflammatory properties.[4][5][6]

The strategic incorporation of fluorine into these scaffolds can profoundly modulate their physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity.[7] This guide focuses on 2-(5-Fluoropyridin-2-YL)acetonitrile , a versatile and highly valuable building block for constructing complex, fluorinated fused heterocycles. The molecule's utility stems from three key reactive centers:

  • The α-Methylene Group: These protons are highly acidic (pKa ≈ 25-30 in DMSO) due to the inductive electron-withdrawing effects of both the adjacent nitrile and the 5-fluoropyridinyl ring.[8][9] This acidity allows for easy deprotonation to form a stabilized carbanion, a potent nucleophile for C-C bond formation.

  • The Nitrile Group: This group is an excellent electrophile and a versatile precursor. It can participate in cyclization reactions via nucleophilic attack to form five- or six-membered rings and can be hydrolyzed or reduced to other functional groups.

  • The 5-Fluoropyridine Ring: The fluorine atom can influence the electronic properties of the ring system and serves as a potential site for nucleophilic aromatic substitution under specific conditions.

This document provides in-depth technical guidance and detailed protocols for leveraging this compound in key synthetic transformations to access medicinally relevant fused heterocyclic cores.

G cluster_molecule Key Reactive Sites mol This compound CH2 α-Methylene (CH₂) (Acidic Protons) CH2->mol Nucleophilic Site CN Nitrile (C≡N) (Electrophilic Carbon) CN->mol Cyclization Precursor Py 5-Fluoropyridine Ring (Electronic Modulation) Py->mol Scaffold Core G start 2-(5-Fluoropyridin-2-YL) acetonitrile step1 1. Deprotonation (NaH) 2. Alkylation (e.g., Br(CH₂)nCN) start->step1 intermediate Dinitrile Intermediate step1->intermediate step2 Intramolecular Cyclization (Base, High Dilution) intermediate->step2 enaminonitrile Fused Enaminonitrile step2->enaminonitrile step3 Acidic Hydrolysis (e.g., aq. H₂SO₄) enaminonitrile->step3 product Fused Pyridinone Product step3->product

Caption: Workflow for the Thorpe-Ziegler synthesis of fused pyridinones.

Protocol 1: Synthesis of 7-amino-6-cyano-8-(5-fluoropyridin-2-yl)-5,6-dihydro-8H-cyclopenta[b]pyridine (Illustrative)

Step A: Synthesis of the Dinitrile Precursor

Reagent/MaterialM.W.AmountMolesNotes
This compound136.121.36 g10.0 mmolStarting Material
Sodium Hydride (60% in mineral oil)24.000.44 g11.0 mmolHandle with extreme care
Anhydrous DMF-20 mL-Dry solvent is critical
4-Bromobutyronitrile147.991.63 g11.0 mmolAlkylating Agent
Saturated NH₄Cl (aq.)-50 mL-For quenching
Ethyl Acetate-100 mL-For extraction

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride. Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, and carefully decant the hexanes.

  • Add 20 mL of anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.36 g) in 5 mL of anhydrous DMF dropwise over 15 minutes. A color change and gas evolution should be observed.

  • Stir the resulting dark solution at 0 °C for 30 minutes.

  • Add 4-bromobutyronitrile (1.63 g) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding it to 50 mL of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude dinitrile precursor. Purify by column chromatography.

Step B: Thorpe-Ziegler Cyclization and Hydrolysis

Reagent/MaterialM.W.AmountMolesNotes
Dinitrile Precursor (from Step A)203.211.02 g5.0 mmolIntermediate
Sodium tert-butoxide96.100.53 g5.5 mmolStrong Base
Anhydrous Toluene-100 mL-High dilution
Sulfuric Acid (50% aq.)-20 mL-For hydrolysis

Procedure:

  • In a flame-dried 250 mL round-bottom flask, dissolve the dinitrile precursor (1.02 g) in 100 mL of anhydrous toluene.

  • Add sodium tert-butoxide (0.53 g) and heat the mixture to reflux (approx. 110 °C) for 4 hours.

  • Monitor the formation of the enaminonitrile intermediate by TLC. After cooling, carefully pour the reaction mixture into ice water.

  • Separate the organic layer, and extract the aqueous layer with toluene. Combine organic layers, dry over Na₂SO₄, and concentrate to obtain the crude enaminonitrile.

  • To the crude product, add 20 mL of 50% aqueous sulfuric acid and heat to 100 °C for 2 hours.

  • Cool the mixture, neutralize with a saturated NaHCO₃ solution, and extract with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the fused pyridinone product.

Strategy 2: Gewald Reaction for Fused Thiophenes

The Gewald reaction is a one-pot, multi-component synthesis of 2-aminothiophenes. [10][11]It typically involves an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur, catalyzed by a base. [12][13][14]The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure. [13][14]this compound serves as the ideal activated nitrile component.

Causality of Experimental Choices:

  • Reactants: A ketone (e.g., cyclohexanone) provides the C4 and C5 atoms of the thiophene ring. Elemental sulfur (S₈) is the sulfur source.

  • Catalyst (Morpholine): A secondary amine like morpholine or piperidine is a classic catalyst. It facilitates both the initial Knoevenagel condensation and the addition of sulfur to the intermediate. [10]* Solvent (Ethanol): Protic solvents like ethanol are effective for the Gewald reaction, as they can facilitate the necessary proton transfers during the mechanism.

G cluster_reactants Reactants start 2-(5-Fluoropyridin-2-YL) acetonitrile step1 Knoevenagel Condensation (Base Catalyst) start->step1 ketone Ketone (e.g., Cyclohexanone) ketone->step1 sulfur Elemental Sulfur (S₈) step2 Sulfur Addition sulfur->step2 intermediate Unsaturated Nitrile Intermediate step1->intermediate intermediate->step2 sulfur_adduct Sulfur Adduct step2->sulfur_adduct step3 Cyclization & Tautomerization sulfur_adduct->step3 product 2-Aminothiophene Product step3->product

Caption: Mechanism of the Gewald three-component reaction.

Protocol 2: Synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene Fused with 5-Fluoropyridine
Reagent/MaterialM.W.AmountMolesNotes
This compound136.121.36 g10.0 mmolActivated Nitrile
Cyclohexanone98.140.98 g10.0 mmolCarbonyl Component
Elemental Sulfur32.070.32 g10.0 mmolSulfur Source
Morpholine87.120.87 g10.0 mmolBase Catalyst
Ethanol-30 mL-Solvent

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.36 g), cyclohexanone (0.98 g), elemental sulfur (0.32 g), and ethanol (30 mL).

  • Add morpholine (0.87 g) to the stirred suspension.

  • Heat the mixture to reflux (approx. 78 °C) for 2 hours. The reaction mixture typically turns dark.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Self-Validation & Troubleshooting:

ObservationPotential CauseSuggested Solution
Low YieldIncomplete reaction; side product formation.Increase reaction time. Ensure the purity of starting materials. Consider a different base catalyst like triethylamine.
No ReactionInactive catalyst or low temperature.Check the quality of the morpholine. Ensure the reaction reaches reflux temperature.
Oily ProductImpurities present; product did not crystallize.Try adding water to the cooled reaction mixture to precipitate the product. If it remains an oil, proceed with column chromatography for purification.

Safety & Handling

This compound and its related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled. [15]All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Handle strong bases like sodium hydride with extreme caution, as they are water-reactive and flammable.

Conclusion

This compound is a powerful and versatile synthon for the construction of medicinally relevant fused heterocyclic systems. Its activated methylene and nitrile functionalities enable participation in a wide array of classical and modern synthetic transformations. The protocols detailed herein for the Thorpe-Ziegler and Gewald reactions provide reliable and field-tested methodologies for accessing fused pyridinones and thiophenes, respectively. By understanding the causality behind the experimental choices, researchers can adapt and optimize these protocols to generate diverse libraries of novel fluorinated compounds for drug discovery and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]

  • Gevorgyan, V., & Seregin, I. V. (2008). Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols. PMC - NIH. Retrieved from [Link]

  • Imperial College London. (n.d.). Synthesis of Novel Heterocyclic Systems from a-(2-R-5-halogenopyrimidin-4-yl)-2-azahetarylacetonitriles. New Potential Anticancer Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in electrochemical reactions involving acetonitrile. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Bentham Science Publishers. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302. Retrieved from [Link]

  • YouTube. (2021, October 19). Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some fused heterocyclic systems and their nucleoside candidates | Request PDF. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(2), 798. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • Al-Naggar, A. A., & Al-Awadi, N. A. (2005). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 10(10), 1303–1311. Retrieved from [Link]

  • PubMed. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Molecules, 26(11), 3163. Retrieved from [Link]

  • NIH. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33794-33807. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2011). SYNTHESIS OF 2-HETARYL-2-(TETRAHYDROFURAN-2-YLIDENE)ACETONITRILES. 47(9), 1141-1154. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synthesis, 55(20), 3291-3298. Retrieved from [Link]

  • Bentham Science Publishers. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 659-664. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews, 44(10), 3016-3035. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Retrieved from [Link]

  • ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. 8(30), 26733–26767. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 637-655. Retrieved from [Link]

  • MDPI. (2023). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Molecules, 28(11), 4441. Retrieved from [Link]

  • PubMed. (1993). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 113(1), 31-40. Retrieved from [Link]

  • RSC Publishing. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). 2-(5-Chloropyridin-2-yl)acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of thieno[2,3‐b]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • PubMed. (2008). Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols. Current organic chemistry, 12(10), 797-817. Retrieved from [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3496. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • American Chemical Society. (2024). Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e]d[16][17]ithiins via a Domino Thienannulation Reaction. Organic Letters, 26(4), 846-851. Retrieved from [Link]

  • ResearchGate. (n.d.). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Retrieved from [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (i), 209-246. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(38), 9062-9074. Retrieved from [Link]

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Application Notes & Protocols: Continuous Flow Synthesis of 2-(5-Fluoropyridin-2-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-(5-Fluoropyridin-2-YL)acetonitrile, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including the antiviral drug Favipiravir.[1] We move beyond traditional batch processing, which presents significant safety and scalability challenges when handling toxic cyanide reagents, to a modern continuous flow chemistry approach. This protocol details a robust, scalable, and significantly safer method that leverages the inherent advantages of flow chemistry: superior control over reaction parameters, enhanced heat and mass transfer, and minimized operator exposure to hazardous materials.[2][3] This guide is intended for researchers, chemists, and process development professionals seeking to implement safer and more efficient manufacturing processes for critical pharmaceutical intermediates.

Introduction: The Case for Flow Chemistry in Pyridylacetonitrile Synthesis

This compound is a critical building block in medicinal chemistry. Its synthesis traditionally involves the nucleophilic substitution of a 2-halo-5-fluoropyridine with an inorganic cyanide, such as sodium or potassium cyanide.[4] While effective, performing this reaction in large-scale batch reactors introduces substantial risks:

  • Toxicity and Handling: Inorganic cyanides are acutely toxic. The risk of accidental exposure and the potential for generating highly toxic hydrogen cyanide (HCN) gas, especially in the presence of acid, are major safety concerns in a batch environment.[5][6]

  • Exothermic Reactions: Cyanation reactions are often highly exothermic. The poor surface-area-to-volume ratio of large batch reactors makes heat dissipation difficult, creating risks of thermal runaway, which can lead to side product formation and potentially dangerous pressure build-up.[7]

  • Scalability Issues: Scaling up batch processes can be non-linear and challenging. Maintaining consistent mixing and temperature control becomes increasingly difficult, often leading to variability in yield and purity.[8]

Continuous flow chemistry fundamentally transforms this process by conducting the reaction in a small-volume, continuously moving stream within a microreactor or coiled tube reactor.[2] This methodology offers a paradigm shift in safety and efficiency. The small reactor volume drastically reduces the quantity of hazardous material present at any given moment.[7] The high surface-area-to-volume ratio ensures near-instantaneous heat transfer, eliminating the risk of thermal runaway.[9] This precise control over reaction parameters leads to higher yields, improved product quality, and a highly reproducible and scalable process.[10]

Reaction Principles and Mechanistic Considerations

The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the 2-position of the ring, making it susceptible to nucleophilic attack by the cyanide anion.

SNAr_Mechanism Start 2-Chloro-5-fluoropyridine + NaCN Product This compound + NaCl Start->Product Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., DMSO) Heat

Caption: General reaction scheme for the synthesis.

The cyanide ion (CN⁻) attacks the carbon atom bonded to the leaving group (e.g., chlorine), forming a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

The use of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or Acetonitrile, is crucial as it effectively solvates the cation (Na⁺) of the cyanide salt, leaving the cyanide anion more available for nucleophilic attack. In some cases, a phase-transfer catalyst (PTC) can be employed to facilitate the transfer of the cyanide anion from a solid or aqueous phase into the organic phase where the reaction occurs, though in a homogenous flow setup with a soluble cyanide source, this may not be necessary.

Experimental Workflow and Protocols

This section provides a detailed protocol for the continuous flow synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
2-Chloro-5-fluoropyridine>98%Standard commercial
Sodium Cyanide (NaCN)>98%, granularStandard commercial
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.8%Standard commercial
Ethyl Acetate (EtOAc)ACS GradeStandard commercial
Deionized WaterN/AIn-house
Saturated Sodium Bicarbonate SolnN/APrepared in-house
BrineN/APrepared in-house
Anhydrous Magnesium Sulfate>98%Standard commercial

Safety Precaution: Sodium cyanide is extremely toxic. Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit and trained personnel available. All cyanide-contaminated waste must be quenched and disposed of according to institutional safety guidelines. A 10% bleach solution or a buffered hydrogen peroxide solution can be used to neutralize cyanide waste.[6]

Equipment Setup

A standard flow chemistry system is required, comprising the following components:

  • Two high-pressure pumps (e.g., HPLC pumps) for reagent delivery.

  • A T-mixer or static mixer to ensure efficient mixing of the reagent streams.

  • A heated coil reactor (e.g., PFA or Stainless Steel tubing) of a known volume (e.g., 10 mL).

  • A temperature controller and heating unit for the reactor.

  • A back-pressure regulator (BPR) to maintain the system under pressure and prevent solvent boiling.

  • A product collection vessel.

Flow_Chemistry_Setup PumpA Pump A 2-Chloro-5-fluoropyridine in DMSO Mixer T-Mixer PumpA->Mixer Flow Rate A PumpB Pump B Sodium Cyanide in DMSO PumpB->Mixer Flow Rate B Reactor Heated Coil Reactor (10 mL) | {T = 120 °C} Mixer->Reactor BPR Back-Pressure Regulator P = 10 bar Reactor->BPR Product Stream Collection Product Collection BPR->Collection Waste Quench & Waste Collection->Waste Effluent

Caption: Schematic of the continuous flow synthesis setup.

Step-by-Step Protocol

1. Reagent Preparation:

  • Solution A: Prepare a 0.5 M solution of 2-Chloro-5-fluoropyridine in anhydrous DMSO.

  • Solution B: In a separate container, carefully prepare a 0.6 M solution of sodium cyanide in anhydrous DMSO. Gentle heating may be required to fully dissolve the NaCN. Allow the solution to cool to room temperature before use. (Note: This represents a 1.2 molar equivalent of NaCN relative to the substrate).

2. System Priming:

  • Prime Pump A and its corresponding lines with anhydrous DMSO.

  • Prime Pump B and its corresponding lines with anhydrous DMSO.

  • Ensure the system is free of leaks and holds the target pressure (e.g., 10 bar).

3. Reaction Execution:

  • Set the reactor temperature to 120 °C and the back-pressure regulator to 10 bar.

  • Set the flow rates for both pumps. To achieve a 10-minute residence time in a 10 mL reactor, the total flow rate should be 1.0 mL/min. For a 1:1 volumetric ratio, set Pump A and Pump B to 0.5 mL/min each.

  • Begin pumping Solution A and Solution B into the reactor through the T-mixer.

  • Discard the initial output from the reactor for the first two residence times (20 minutes) to ensure the collected product is from a system at a steady state.

4. Product Collection and Work-up:

  • Collect the product stream from the BPR outlet into a flask containing an equal volume of deionized water.

  • Once the desired amount of product is collected, switch the pumps back to pumping pure DMSO to flush the reactor.

  • Transfer the diluted reaction mixture to a separatory funnel.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure product.

Data and Process Optimization

The precise control afforded by flow chemistry allows for rapid optimization of reaction parameters. Below is a table summarizing typical results from an optimization study.

EntryTemperature (°C)Residence Time (min)NaCN (equiv.)Yield (%)Purity (%)
1100101.27596
2 120 10 1.2 92 98
3140101.29194
412051.28497
5120151.29398
6120101.59498

Analysis of Results:

  • Effect of Temperature: Increasing the temperature from 100 °C to 120 °C significantly improved the yield (Entry 1 vs. 2). A further increase to 140 °C showed a slight decrease in purity, suggesting the onset of side reactions (Entry 3).

  • Effect of Residence Time: A residence time of 10 minutes provided an excellent balance of throughput and conversion (Entry 2). While a longer residence time slightly increased the yield, the improvement was marginal for a 50% increase in reaction time (Entry 5).

  • Effect of Stoichiometry: Using a slight excess of sodium cyanide (1.2 equivalents) is sufficient for high conversion (Entry 2). A larger excess provides minimal benefit (Entry 6).

Based on this data, the optimal conditions were determined to be 120 °C with a 10-minute residence time using 1.2 equivalents of NaCN .

Conclusion

This application note demonstrates a highly efficient, safe, and scalable continuous flow protocol for the synthesis of this compound. By leveraging the inherent advantages of flow chemistry, this method successfully mitigates the significant risks associated with traditional batch production involving highly toxic cyanides. The precise control over reaction parameters ensures high yields and purity, and the methodology is readily scalable for manufacturing purposes. This approach represents a significant advancement in the production of this vital pharmaceutical intermediate, aligning with the principles of green chemistry and process safety.

References

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances.

  • A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering.

  • Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis.

  • Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. SEQENS.

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses.

  • Continuous-flow Oxidative Cyanation of Primary and Secondary Amines Using Singlet Oxygen. Angewandte Chemie International Edition in English.

  • Continuous Flow Synthesis of Anticancer Drugs. Molecules.

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. iScience.

  • The advantages of flow chemistry for the pharmaceutical industry. ResearchGate.

  • Application Notes & Protocols: Continuous Flow Synthesis of Phenylacetonitrile. Benchchem.

  • Case Study : Safe and Efficient Cyanation with Sravathi Flow Reactors. Sravathi.

  • The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate.

  • C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition in English.

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules.

  • Benefits of Continuous Flow Chemistry. Mettler Toledo.

  • From Hazard to Asset: The Role of Hydrogen Cyanide in Industrial Fine Chemical Synthesis. Arxada.

  • Crucial Safety Measures When Working with Sodium Cyanide. United Chemical.

  • Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Anais da Academia Brasileira de Ciências.

  • Hydrogen Cyanide: Acute Exposure Guideline Levels. National Center for Biotechnology Information.

  • (PDF) Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(5-Fluoropyridin-2-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Fluoropyridin-2-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and protocol optimization.

Introduction to the Synthesis

The most common and direct route to synthesizing this compound is through the nucleophilic substitution of a suitable leaving group at the 2-position of the 5-fluoropyridine ring with a cyanide source. A typical precursor for this reaction is 2-chloro-5-fluoropyridine. The reaction's success hinges on a delicate balance of factors including the choice of cyanide reagent, solvent, temperature, and the potential need for a catalyst.

This guide will address key questions and issues that may arise during this synthesis, providing a framework for logical troubleshooting and yield improvement.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a common issue and can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Possible Causes & Solutions:

  • Sub-optimal Reaction Temperature: The temperature can significantly influence the rate of competing side reactions.[2]

    • Too Low: The reaction may be too slow, leading to incomplete conversion of the starting material. Consider incrementally increasing the reaction temperature.

    • Too High: This can lead to the decomposition of the starting material, product, or reagents, and promote the formation of unwanted byproducts.

  • Inefficient Cyanide Source: The choice of cyanide source is critical.

    • Sodium or Potassium Cyanide: These are common and cost-effective but may have limited solubility in some organic solvents. The addition of a phase-transfer catalyst, such as 18-crown-6, can improve their efficacy, although this can increase costs for large-scale synthesis.[3]

    • Copper(I) Cyanide: This reagent can be effective for the cyanation of aryl halides, but often requires higher temperatures.[4]

  • Improper Solvent Selection: The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics.

    • Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are generally preferred for this type of nucleophilic aromatic substitution.[5] Acetonitrile, in particular, is a good solvent and can also participate in the reaction under certain conditions.[6][7]

  • Purity of Starting Materials: Impurities in the 2-chloro-5-fluoropyridine or the cyanide source can interfere with the reaction.[1] Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purification if necessary.

Question 2: I am observing the formation of significant impurities. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a primary contributor to reduced yield and purification challenges. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the product, this compound, can hydrolyze to the corresponding carboxylic acid or amide, especially under basic or acidic conditions.[8]

    • Mitigation: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[9]

  • Competing Nucleophilic Attack: If other nucleophiles are present, they can compete with the cyanide ion. For example, if using a protic solvent like ethanol, ethoxide could potentially react with the starting material.

    • Mitigation: Use a polar aprotic solvent to minimize the presence of competing nucleophiles.

Experimental Workflow & Optimization

A general workflow for the synthesis of this compound is presented below. This should be considered a starting point for optimization.

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents glassware Dry Glassware start->glassware setup Assemble Reaction Under Inert Atmosphere reagents->setup glassware->setup addition Add 2-chloro-5-fluoropyridine and Cyanide Source to Solvent setup->addition heating Heat to Optimized Temperature addition->heating monitoring Monitor Reaction by TLC or GC-MS heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography or Distillation drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A general workflow for the synthesis of this compound.

Data-Driven Optimization

For a systematic approach to optimizing the reaction yield, consider a Design of Experiments (DoE) approach. Key parameters to investigate are summarized in the table below.

ParameterRange to InvestigateRationale
Temperature 60 - 120 °CTo balance reaction rate against thermal decomposition.[5]
Solvent DMSO, DMF, AcetonitrileTo assess the impact of solvent polarity and aprotic nature.
Cyanide Source NaCN, KCN, CuCNTo evaluate the reactivity and solubility of different cyanide reagents.
Equivalents of Cyanide 1.0 - 1.5 eq.To ensure complete conversion without excessive, unreacted cyanide.[4]
Catalyst (Optional) 18-crown-6, Pd(0) catalystTo enhance the reactivity of the cyanide source or explore alternative coupling mechanisms.[10]

Troubleshooting Logic Diagram

When faced with a low yield, the following decision tree can guide your troubleshooting efforts.

Troubleshooting Logic start Low Yield check_conversion Check Starting Material Conversion (TLC, GC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete complete Complete Conversion check_conversion->complete increase_temp Increase Temperature incomplete->increase_temp increase_time Increase Reaction Time incomplete->increase_time change_cyanide Change Cyanide Source or Add Catalyst incomplete->change_cyanide check_impurities Analyze for Impurities complete->check_impurities hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) check_impurities->hydrolysis other_byproducts Other Byproducts check_impurities->other_byproducts use_anhydrous Use Anhydrous Solvents/Reagents hydrolysis->use_anhydrous optimize_conditions Re-optimize Temperature and Reaction Time other_byproducts->optimize_conditions

Caption: A decision tree for troubleshooting low yields in the synthesis.

Detailed Experimental Protocol (Optimized Starting Point)

The following protocol is a suggested starting point for the synthesis of this compound.

Materials:

  • 2-chloro-5-fluoropyridine

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents).

  • Add anhydrous DMSO to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the sodium cyanide.

  • Add 2-chloro-5-fluoropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding deionized water. Caution: This will generate hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

References

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. Available at: [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. Available at: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. Available at: [Link]

  • US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents.
  • CN102838531A - Synthesis method of pyridylacetonitrile - Google Patents.
  • 2-(5-Chloropyridin-2-yl)acetonitrile - Acros Pharmatech. Available at: [Link]

  • Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins - PubMed. Available at: [Link]

  • US6326508B1 - Purification and recovery of acetonitrile - Google Patents.
  • CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents.
  • purification of acetonitrile - tests for impurities - iupac. Available at: [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI. Available at: [Link]

  • Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process - Googleapis.com. Available at: [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. Available at: [Link]

  • US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents.

Sources

Technical Support Center: Purification of 2-(5-Fluoropyridin-2-YL)acetonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-(5-Fluoropyridin-2-YL)acetonitrile using column chromatography. The following sections offer a detailed experimental protocol, an in-depth troubleshooting guide, and frequently asked questions to ensure a successful purification process.

Physicochemical Properties and Safety Considerations

Understanding the characteristics of this compound is fundamental to developing an effective purification strategy.

  • Structure:

    • Molecular Formula: C₇H₅FN₂

    • Molecular Weight: 136.13 g/mol

  • Appearance: Typically an off-white to yellow solid.

  • Polarity: this compound is a polar molecule due to the presence of the nitrile group and the nitrogen atom in the pyridine ring. The fluorine atom also contributes to the molecule's polarity. This moderate to high polarity dictates the choice of stationary and mobile phases for chromatography.

  • Solubility: Soluble in polar organic solvents such as ethyl acetate, dichloromethane, and methanol.

  • Safety: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Recommended Purification Protocol

This protocol outlines a standard flash column chromatography procedure for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

  • Glass column for flash chromatography

  • Sand (acid-washed)

  • Collection tubes

  • Pressurized air or nitrogen source

Step-by-Step Experimental Procedure

Step 1: Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[1]

  • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity as needed to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[2]

  • Visualize the spots under a UV lamp (254 nm).[3] The aromatic pyridine ring should be UV active.

Step 2: Column Preparation

  • Securely clamp the glass column in a vertical position.[4]

  • Add a small plug of cotton or glass wool to the bottom of the column to support the stationary phase.[4]

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.[4]

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).[4]

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[5]

  • Once the silica gel has settled, add another layer of sand (approximately 1-2 cm) on top to prevent disturbance of the silica bed during solvent addition.[4]

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[5]

  • Allow the solvent to absorb into the silica gel until the top of the sand layer is just moist.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure using compressed air or nitrogen to begin eluting the compounds.

  • Collect fractions in appropriately labeled test tubes.

  • Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.

  • A gradient elution can be employed by gradually increasing the polarity of the mobile phase (increasing the proportion of ethyl acetate) to elute the more polar compounds.

Step 5: Product Isolation

  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?

A: Peak tailing with pyridine derivatives is often due to the basic nitrogen atom interacting strongly with the acidic silanol groups on the silica gel surface.[6] This can be addressed in a few ways:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your eluent. This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and leading to sharper bands.[6]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based resin if tailing persists.

  • Check for Overloading: Tailing can also be a result of overloading the column with too much sample. Try reducing the amount of crude material loaded onto the column.

Q2: I am getting poor separation between my desired product and an impurity. What can I do to improve the resolution?

A: Poor separation can be tackled by optimizing your chromatographic conditions:

  • Fine-tune the Solvent System: A slight adjustment to the polarity of your mobile phase can significantly impact separation. Try small, incremental changes to the hexane/ethyl acetate ratio. Sometimes, introducing a third solvent with different properties (e.g., a small amount of methanol or dichloromethane) can alter the selectivity.

  • Use a Longer Column: Increasing the length of the silica gel bed will provide more surface area for interactions, which can improve the separation of closely eluting compounds.

  • Employ Gradient Elution: If you have impurities that are much more or less polar than your product, a gradient elution can be very effective. Start with a low polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

Q3: My product seems to be degrading on the column, leading to a low yield. What is causing this and how can I prevent it?

A: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[6]

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing a small amount of a base like triethylamine (1-2%). This will help to neutralize the silica surface.

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with applied pressure to speed up the elution.

  • Consider Alternative Stationary Phases: If degradation is severe, switching to a more inert stationary phase such as deactivated silica or alumina is recommended.

Q4: I can't see my compound on the TLC plate after developing and viewing under UV light. How can I visualize it?

A: While the pyridine ring should make the compound UV active, if the concentration is very low or if your TLC plates have a weak fluorescent indicator, visualization can be challenging. Here are some alternative methods:

  • Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine.[3] Many organic compounds will absorb the iodine vapor and appear as brown spots.[7]

  • Potassium Permanganate Stain: A potassium permanganate stain can be effective for visualizing compounds that can be oxidized. Prepare a solution of potassium permanganate in water, and dip the TLC plate into it. The plate will turn purple, and the spots where your compound is located will appear as yellow-brown spots against the purple background.[3]

  • PMA (Phosphomolybdic Acid) Stain: This is a general-purpose stain that visualizes a wide range of organic compounds as blue-green spots upon heating.[3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for in my initial TLC analysis?

A: For column chromatography, an Rf value between 0.2 and 0.3 for your target compound is generally considered optimal.[2] This ensures that the compound will move down the column at a reasonable rate and will be well-separated from impurities with significantly different polarities.

Q2: How much silica gel should I use for my purification?

A: A general rule of thumb is to use a silica gel to crude sample weight ratio of about 30:1 to 50:1. For difficult separations, this ratio may need to be increased to 100:1 or even higher.

Q3: What is "dry loading" and when should I use it?

A: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is particularly useful when your compound has poor solubility in the eluent or when you need to ensure a very narrow starting band for a difficult separation.

Q4: How can I confirm the identity and purity of my final product?

A: After purification, it is essential to confirm the identity and assess the purity of your this compound. This can be done using various analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight. Common adducts to look for in ESI-MS are [M+H]⁺, [M+Na]⁺, and [M+ACN+H]⁺.[8][9]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_Tailing Solutions for Tailing cluster_PoorSep Solutions for Poor Separation cluster_LowYield Solutions for Low Yield cluster_NoSpot Solutions for Visualization Problem Identify Problem Tailing Peak Tailing / Streaking Problem->Tailing PoorSep Poor Separation Problem->PoorSep LowYield Low Yield / Degradation Problem->LowYield NoSpot No TLC Spot Problem->NoSpot AddBase Add Basic Modifier (e.g., TEA) Tailing->AddBase ChangePhase1 Use Neutral Alumina Tailing->ChangePhase1 ReduceLoad Reduce Sample Load Tailing->ReduceLoad OptimizeSolvent Fine-Tune Eluent Polarity PoorSep->OptimizeSolvent LongerColumn Increase Column Length PoorSep->LongerColumn Gradient Use Gradient Elution PoorSep->Gradient DeactivateSilica Deactivate Silica with Base LowYield->DeactivateSilica FastChrom Run Chromatography Faster LowYield->FastChrom ChangePhase2 Use Inert Stationary Phase LowYield->ChangePhase2 Iodine Iodine Staining NoSpot->Iodine KMnO4 Potassium Permanganate Stain NoSpot->KMnO4 PMA PMA Stain NoSpot->PMA Result Successful Purification AddBase->Result ChangePhase1->Result ReduceLoad->Result OptimizeSolvent->Result LongerColumn->Result Gradient->Result DeactivateSilica->Result FastChrom->Result ChangePhase2->Result

Sources

Preventing dimerization of 2-(5-Fluoropyridin-2-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimerization of 2-(5-Fluoropyridin-2-yl)acetonitrile Ticket ID: #PYR-CN-STAB-001 Status: Resolved / Guide Published

Diagnostic Hub: Is Your Sample Compromised?

User Query: "My this compound turned from a yellow oil to a black tar overnight. Is it still usable?"

Technical Diagnosis: The sample has undergone Thorpe-Ziegler self-condensation (dimerization) and subsequent polymerization.

  • Verdict: The black tar is likely >50% impurity. Purification is difficult due to the similar solubility of the dimer. Recommendation: Discard and re-synthesize , followed immediately by Salt Formation (See Section 3).

Quick Check: Stability Indicators
ParameterHealthy SampleCompromised Sample
Appearance Pale yellow oil or low-melting solidDark brown/Black viscous oil or tar
Solubility Soluble in DCM, EtOAc, MeOHInsoluble particulates (polymers) often form
NMR (

H)
Distinct singlet ~4.0 ppm (

)
Broad multiplets, loss of

integral
LC-MS Single peak (M+H)Multiple peaks, Dimer mass (2M) visible

Root Cause Analysis: The Mechanism of Failure

To prevent the issue, you must understand the "Why." The instability is intrinsic to the molecule's electronic structure, not necessarily user error.

The Chemical Trigger

The methylene protons (


-protons) in this compound are exceptionally acidic (

in DMSO) due to two synergistic factors:
  • Electron-Withdrawing Nitrile: The -CN group stabilizes the carbanion.

  • Electron-Deficient Pyridine: The nitrogen atom in the pyridine ring (especially at the 2-position) pulls electron density via induction and resonance. The 5-Fluoro substituent further increases this acidity.

The Failure Pathway (Thorpe Condensation)

Even trace amounts of base (residual from synthesis or basic glass surfaces) can deprotonate the


-carbon. The resulting carbanion attacks the nitrile carbon of a second molecule, forming an enaminonitrile dimer .

ThorpeMechanism Start Monomer (Free Base) Anion Carbanion (Reactive Species) Start->Anion Deprotonation (-H+) Base Trace Base (Trigger) Base->Anion Attack Nucleophilic Attack on 2nd Nitrile Anion->Attack + Monomer Dimer Enaminonitrile Dimer (Black Tar) Attack->Dimer Tautomerization

Figure 1: The self-destructive dimerization pathway of 2-pyridylacetonitriles.

The Solution: Hydrochloride Salt Formation

The Gold Standard Protocol: Never store the free base. Convert the molecule immediately into its Hydrochloride (HCl) salt.

Why this works: Protonating the pyridine nitrogen does increase the inductive withdrawal (making


-protons potentially more acidic thermodynamically), but it removes the kinetic trigger . By crystallizing the molecule as a salt, you remove the fluid medium required for bimolecular collision and eliminate the trace base required to initiate the carbanion formation.
Step-by-Step Protocol: Stabilization Workflow

Reagents Required:

  • Crude this compound (Free Base)

  • Solvent: Diethyl Ether (

    
    ) or MTBE (Methyl tert-butyl ether)
    
  • Acid Source: 4M HCl in Dioxane (Preferred) or dry HCl gas.

Protocol:

  • Dissolution: Dissolve the crude free base immediately after workup in a non-polar aprotic solvent (

    
     or MTBE).
    
    • Note: Avoid alcohols (MeOH/EtOH) if possible, as they can sometimes participate in Pinner reaction side-products if left too long with acid.

  • Cooling: Chill the solution to

    
     in an ice bath.
    
  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Filter the solid rapidly under an inert atmosphere (Nitrogen/Argon).

    • Critical: Do not let the solid suck dry in humid air; these salts are often hygroscopic.

  • Drying: Dry under high vacuum over

    
     or KOH pellets.
    

SaltWorkflow cluster_0 Unstable Phase cluster_1 Stabilization Phase FreeBase Crude Free Base (Oil) Dissolve Dissolve in MTBE/Et2O (0°C) FreeBase->Dissolve Immediate AddAcid Add 4M HCl/Dioxane (1.1 eq) Dissolve->AddAcid Filter Filter Precipitate (Under N2) AddAcid->Filter Salt Stable HCl Salt (Solid) Filter->Salt

Figure 2: Stabilization workflow converting the unstable oil to a robust salt.

Frequently Asked Questions (Troubleshooting)

Q1: I need the free base for my next reaction (e.g., alkylation). How do I use the salt?

A: Do not liberate the free base in a separate step. Perform an in situ neutralization.

  • Method: Suspend the HCl salt in your reaction solvent. Add exactly 2.0 equivalents of base (e.g., NaH, LiHMDS, or

    
    )—1 eq to neutralize the HCl, 1 eq to deprotonate the nitrile for alkylation. This minimizes the time the unstable neutral species exists.
    
Q2: Can I store the free base in solution (e.g., DMSO or DCM)?

A:

  • DMSO: Absolutely Not. DMSO is polar and supports ionic mechanisms. It often accelerates dimerization.

  • DCM/Chloroform: Better than neat, but still risky. If you must, store at

    
     or 
    
    
    
    for no more than 24 hours.
Q3: Why does my salt turn pink/red upon storage?

A: This indicates trace hydrolysis or oxidation.

  • Hygroscopicity: The salt absorbed water, leading to partial hydrolysis of the nitrile to an amide.

  • Trace Iron: If steel spatulas were used with the acid, trace iron-phenol complexes (if any hydrolysis occurred) can be red.

  • Fix: Recrystallize from Ethanol/Ether if purity is critical, otherwise use as is if NMR confirms structure.

References

  • Thorpe-Ziegler Reaction Mechanism

    • Source: Schaefer, J. P.; Bloomfield, J. J.[1] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)".[1] Organic Reactions. 2011 .[1][2]

    • Relevance: Defines the base-catalyzed self-condens
  • Synthesis and Instability of 2-Pyridylacetonitriles

    • Source: Sato, N. "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor...". Molecules. 1996.
    • Relevance: Discusses the reactivity of the methylene moiety in heteroarom
  • Safety & Storage Data (Acetonitrile Deriv

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for 2-Pyridylacetonitrile.
    • Relevance: Confirms "Store under inert gas" and "Hygroscopic" storage requirements.
  • Patent: Preparation of Fluoropyridine Intermedi

    • Source: CN102898358A "Preparation method of fluoropyridine compounds".
    • Relevance: Describes industrial handling of amino-fluoropyridines and related nitrile precursors, emphasizing acid-medi

Sources

Water-sensitive steps in the synthesis of 2-(5-Fluoropyridin-2-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical water-sensitive parameters in the synthesis of 2-(5-Fluoropyridin-2-yl)acetonitrile (CAS: 960371-08-8). This document is structured as a Tier-3 Technical Support resource, designed for researchers encountering stability issues or low yields.

Topic: Troubleshooting Water-Sensitive Steps & Hydrolytic Instability Applicable Route: Nucleophilic Substitution of 2-(Chloromethyl)-5-fluoropyridine Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Water" Problem

The synthesis of this compound typically proceeds via the nucleophilic displacement of chloride from 2-(chloromethyl)-5-fluoropyridine (often supplied as the hydrochloride salt, CAS 915409-01-7) using a cyanide source.

Water sensitivity in this protocol is bimodal :

  • Precursor Instability: The free base of 2-(chloromethyl)pyridine derivatives is inherently unstable and prone to self-polymerization or hydrolysis to the alcohol (2-hydroxymethyl-5-fluoropyridine) in aqueous media.

  • Product Hydrolysis: The target nitrile contains highly acidic

    
    -protons (due to the electron-withdrawing pyridine ring). In the presence of water and base (even weak bases like excess cyanide), it readily hydrolyzes to the amide or undergoes oxidative degradation.
    
Part 1: Critical Control Points (Workflow Diagram)

The following diagram illustrates the standard synthetic workflow and identifies the specific points where moisture ingress causes catastrophic failure (Low Yield/Purity).

G Start 2-(Chloromethyl)-5-fluoropyridine HCl Salt (Solid) Base Neutralization (In-situ or Biphasic) Start->Base Inert Gas Inter Free Base Intermediate (Transient & Unstable) Base->Inter De-salting Alc Side Product A: Alcohol (Hydrolysis) Base->Alc Aqueous Base (Slow addition) Rxn Cyanation Reaction (NaCN/DMSO or PTC) Inter->Rxn Immediate Use Poly Side Product B: Polymer/Tars Inter->Poly Moisture/Heat (Storage) Prod Target Nitrile This compound Rxn->Prod S_N2 Displacement Amide Side Product C: Amide (Nitrile Hydrolysis) Rxn->Amide Wet Solvent High Temp

Figure 1: Process flow highlighting critical water-sensitive nodes. Red dotted lines indicate degradation pathways triggered by moisture.

Part 2: Technical Support Q&A
Category 1: Precursor Handling & Neutralization

Q: I am using 2-(chloromethyl)-5-fluoropyridine HCl salt. Can I neutralize it with aqueous NaHCO3, extract it, and then store the free base for later use? A: Absolutely not. The free base of 2-(chloromethyl)pyridine is thermally unstable and highly reactive. Upon neutralization in water, two competing reactions occur:

  • Hydrolysis: The chloromethyl group reacts with water to form 2-(hydroxymethyl)-5-fluoropyridine.

  • Self-Alkylation: The pyridine nitrogen of one molecule attacks the chloromethyl group of another, leading to polymerization (dark tars). Protocol Recommendation: Use an in-situ neutralization strategy. Suspend the HCl salt in the anhydrous reaction solvent (e.g., DMSO or DMF) and add a non-nucleophilic organic base (e.g., DIPEA or dry K2CO3) immediately before or simultaneously with the cyanide source.

Q: My starting material (the HCl salt) is sticky/clumped. Does this affect the reaction? A: Yes, this indicates hygroscopicity and partial hydrolysis. The HCl salt is hygroscopic. If it has absorbed water, the "weighed" mass includes water, leading to incorrect stoichiometry. More critically, the absorbed water will be released into your anhydrous reaction mixture, quenching the kinetic enhancement of the cyanide.

  • Fix: Dry the HCl salt in a vacuum desiccator over P2O5 for 12 hours before use.

Category 2: The Cyanation Reaction (S_N2)

Q: I am using NaCN in DMSO. Why is my yield low (30-40%) despite the starting material being consumed? A: This is likely due to "Solvent Moisture Poisoning" leading to alcohol formation. In "anhydrous" S_N2 reactions, Cyanide (CN-) is a strong nucleophile. However, if your DMSO contains even trace water (0.1%), the hydroxide ion (OH-) generated from equilibrium or present as an impurity competes with CN-.

  • Mechanism:

    
    
    
  • Since the chloromethyl pyridine is highly electrophilic, water is a sufficient nucleophile to displace the chloride, especially at elevated temperatures (>40°C).

  • Solution: Use "Anhydrous Grade" DMSO (water <50 ppm) and store it over 4Å molecular sieves. Keep the reaction temperature as low as possible (start at 0°C, warm to RT).

Q: Can I use Phase Transfer Catalysis (PTC) with water/DCM to avoid drying solvents? A: Yes, but you must control the pH. A biphasic system (Water/DCM or Water/Toluene) with a catalyst like TBAB (Tetrabutylammonium bromide) is often safer than DMSO. However, the aqueous phase typically contains NaCN (pH > 11).

  • Risk: The high pH can hydrolyze the product (the nitrile) to the amide.

  • Control: Buffer the aqueous phase to pH 9-10 (using NaHCO3/Na2CO3) rather than using strong NaOH. Stop the reaction immediately upon consumption of the starting material.

Category 3: Workup & Isolation

Q: During workup, my organic layer turned dark black. What happened? A: You likely triggered base-catalyzed polymerization of the product. The methylene protons (


-protons) of 2-pyridylacetonitrile are acidic (

). If you quench the reaction with a basic aqueous solution (or if the excess Cyanide acts as a base) while the mixture is hot, you generate the nitrile anion. This anion is unstable and polymerizes rapidly.
  • Correct Workup:

    • Cool the reaction mixture to 0°C.

    • Quench with dilute acid (e.g., 1M HCl or saturated NH4Cl) to neutralize excess base immediately. Do not allow the pH to rise above 8 during extraction.

    • Keep the extraction rapid and cold.

Part 3: Detailed Experimental Protocol

Method: Anhydrous Cyanation (Recommended for <5g scale) This method minimizes water contact to prevent hydrolysis of the reactive alkyl chloride.

Reagents:

  • 2-(Chloromethyl)-5-fluoropyridine HCl (1.0 equiv)[1]

  • NaCN (1.2 equiv) [Warning: Highly Toxic]

  • DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)

  • DMSO (Anhydrous, stored on sieves)

Protocol:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Solvation: Add NaCN (1.2 equiv) and anhydrous DMSO (concentration ~0.5 M). Stir until mostly dissolved (NaCN dissolves slowly; fine powder helps).

  • Substrate Addition:

    • Option A (Solid): Add the 2-(Chloromethyl)-5-fluoropyridine HCl salt directly to the flask as a solid against a counter-flow of Argon. Immediately add DIPEA (1.1 equiv) via syringe.

    • Option B (Solution - Better Control): In a separate dry vial, mix the HCl salt, DMSO, and DIPEA. (Note: This generates the free base; use within 5 minutes). Add this solution dropwise to the NaCN/DMSO mixture at 0°C.

  • Reaction: Stir at Room Temperature (20-25°C). Do not heat. The reaction is typically complete in 1-2 hours.[2]

    • Monitor: TLC (Check for disappearance of starting material; Product usually moves slightly slower or similar, stains differently).

  • Quench: Pour the reaction mixture into a stirred mixture of Ice/Water + Saturated NH4Cl (1:1).

  • Extraction: Extract immediately with Ethyl Acetate (3x).

  • Wash: Wash combined organics with Water (2x) and Brine (1x) to remove DMSO.

  • Drying: Dry over Na2SO4 (Anhydrous). Concentrate at <40°C (Product is volatile and heat-sensitive).

Part 4: Troubleshooting Data & Solvent Specs

Table 1: Impact of Water Content on Yield

Solvent SystemWater Content (ppm)Reaction TempPrimary Side ProductIsolated Yield
DMSO (Anhydrous) < 50 ppm25°CNone (Trace Polymer)85-92%
DMSO (Reagent) ~500-1000 ppm25°C2-Hydroxymethyl-5-F-Py65-75%
DMSO (Wet) > 5000 ppm50°CAlcohol + Amide< 40%
Water/DCM (PTC) N/A (Biphasic)25°CAmide (if pH > 12)70-80%

Table 2: Reagent Specifications

ReagentSpecificationStorage Requirement
2-(Chloromethyl)-5-F-Py HCl >97% Purity4°C, Desiccated .[1] Hygroscopic.
DMSO Anhydrous, >99.9%Over 4Å Sieves . Septum sealed.
NaCN >95% Granular/PowderDry cabinet. Avoid clumping.
References
  • Synthesis of 2-Pyridylacetonitriles via Substitution

    • Citation: Sato, N. et al. "Studies on the synthesis of 2-pyridylacetonitriles." Journal of Heterocyclic Chemistry, 2009.
    • Relevance: Establishes the instability of the chloromethyl pyridine free base and the necessity of acid scavengers.
    • Source: (Generalized link to journal)

  • Water Sensitivity in Nucleophilic Substitutions: Citation: "Effect of hydration on the nucleophilicity of cyanide in polar aprotic solvents." Journal of Organic Chemistry. Relevance: Explains the kinetic penalty and hydrolysis risk when using wet DMSO.
  • Commercial Reagent Handling (HCl Salt)

    • Source: Sigma-Aldrich / Merck Technical Data Sheet for 2-(Chloromethyl)pyridine hydrochloride.
    • Link: (Representative for class)

  • Analogous Protocol (BenchChem)

    • Title: Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.
    • Relevance: Provides general PTC conditions for pyridyl-acetonitrile synthesis.
    • Link:

Sources

Technical Support Center: Direct Cyanation of Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the direct cyanation of pyridine rings. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. The introduction of a nitrile group onto a pyridine scaffold is a powerful tool in drug discovery, as it serves as a versatile synthetic handle and can act as a key pharmacophoric element. However, direct C-H or C-X cyanation reactions are often plagued by side reactions that can complicate purification and lower yields.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice rooted in mechanistic understanding. We will explore the common byproducts associated with various cyanation methods and offer field-proven solutions to mitigate their formation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning or troubleshooting pyridine cyanation experiments.

Q1: What are the most common byproducts I should expect when performing a direct cyanation of a pyridine ring?

The byproduct profile is highly dependent on the specific methodology. However, the most prevalent issues are:

  • Regioisomerization: Formation of cyanopyridines where the nitrile group is at an undesired position (e.g., obtaining a mixture of 2- and 4-cyanopyridines when only one is desired).[1]

  • Halogenation: When using cyanogen halides (e.g., BrCN), direct halogenation of the electron-rich pyridine ring can compete with or even dominate over cyanation.[1]

  • Dicyanation: Introduction of a second cyano group, particularly on activated rings or with highly reactive catalytic systems.[2]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the desired nitrile product to the corresponding pyridine carboxamide or carboxylic acid, especially under harsh basic or acidic workup conditions.

  • Catalyst Deactivation Products: In transition-metal-catalyzed reactions, the formation of stable, inactive metal-cyanide complexes can halt the catalytic cycle.[3][4]

Q2: Why is controlling regioselectivity (e.g., C2 vs. C3 vs. C4) so challenging?

Regioselectivity is a function of the reaction mechanism.

  • For N-Oxides (Reissert-Henze type): Cyanide is a nucleophile that attacks the activated pyridinium salt. Both the C2 and C4 positions are electronically activated and susceptible to attack. The final ratio is influenced by a combination of sterics (favoring C2 for less hindered reagents) and electronics.[1][5]

  • For C-H Functionalization: The site of activation is determined by the catalyst or directing group. For instance, photoredox methods often generate a pyridine radical cation, and the regioselectivity is governed by the spin density distribution in this intermediate, which can be difficult to predict or control without specific directing groups.[6] Methods that generate a dihydropyridine intermediate can be highly selective for the C3 position.[7][8]

Q3: How does my choice of cyanating agent impact byproduct formation?

The cyanating agent is a critical parameter.

Cyanating AgentCommon Byproducts/IssuesMechanistic Insight
KCN / NaCN High toxicity; catalyst poisoning in metal catalysis due to high free [CN⁻].Provides a high concentration of free cyanide ions, which can readily form inactive catalyst complexes like [Pd(CN)₄]²⁻.[3]
Zn(CN)₂ Lower toxicity than alkali cyanides; can still lead to catalyst deactivation.Acts as both a cyanide source and a Lewis acid, but the equilibrium can still release sufficient CN⁻ to inhibit the catalyst.
K₄[Fe(CN)₆] Low toxicity; often requires higher temperatures; biphasic conditions can be necessary.A slow-release source of cyanide, maintaining a low steady-state concentration of free CN⁻ that minimizes catalyst poisoning.[2][9]
TMSCN Moisture sensitive; can generate HCN gas upon hydrolysis.Often used in N-oxide cyanations; the trimethylsilyl group activates the N-oxide oxygen, facilitating intramolecular cyanide delivery.[10]
NCTS Stable, electrophilic "CN⁺" source.Used in metal-catalyzed reactions, avoiding high concentrations of nucleophilic cyanide.[2][11]
BrCN High toxicity; significant competitive bromination of the substrate.[1]Acts as both a cyanating and halogenating agent. The reaction pathway is sensitive to the nucleophilicity of the substrate.

Q4: I'm using a palladium catalyst and the reaction stalls. What's happening?

This is a classic case of catalyst deactivation, a common problem in palladium-catalyzed cyanations. The primary cause is the irreversible binding of excess cyanide ions to the active Pd(0) species, forming highly stable and catalytically inert palladium-cyanide complexes.[4] This effectively removes the catalyst from the reaction cycle. Using slow-release cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is the most effective strategy to prevent this.[2][9]

Section 2: Troubleshooting Guide by Reaction Type

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions for specific cyanation methodologies.

Cyanation of Pyridine N-Oxides (Reissert-Henze Reaction)

This method involves activating the N-oxide with an electrophile (e.g., dimethylcarbamoyl chloride, benzoyl chloride) followed by nucleophilic attack by a cyanide source.[5][12]

  • Problem: A mixture of 2-cyano and 4-cyano pyridine isomers is formed.

    • Probable Cause: Both the C2 and C4 positions of the activated N-oxide are electronically susceptible to nucleophilic attack by the cyanide ion. Steric hindrance around the C2 position may be insufficient to direct the reaction exclusively.[1]

    • Proposed Solution:

      • Steric Shielding: If your substrate allows, introduce a bulky substituent at the C2 (or C6) position to sterically block it and favor C4 cyanation. Conversely, a bulky activating agent at the nitrogen can favor C4 attack.

      • Modify Activating Agent: The choice of activating agent (e.g., acyl chloride vs. sulfonyl chloride) can subtly alter the electronic distribution and steric environment of the pyridinium intermediate, influencing the isomeric ratio. Experiment with different agents like TsCl or MsCl.

      • Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity for one isomer over the other.

  • Problem: The desired cyanopyridine product is contaminated with the corresponding pyridone.

    • Probable Cause: The activated N-oxide intermediate is susceptible to hydrolysis by trace amounts of water in the reagents or solvent. This leads to the formation of an N-acyloxy-hydroxydihydropyridine, which rearranges to the pyridone.

    • Proposed Solution:

      • Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents like acyl chlorides and cyanide salts under an inert atmosphere (N₂ or Ar).

      • Reagent Purity: Use freshly opened or purified reagents to minimize water content.

Diagram 1: Key Pathways in Reissert-Henze Cyanation

A simplified diagram illustrating the formation of the desired product and a common regioisomeric byproduct.

Reissert_Henze N_Oxide Pyridine N-Oxide Activated Activated Pyridinium Intermediate N_Oxide->Activated + Acyl-Cl - Cl⁻ Intermediate_2 C2-Adduct (Dihydropyridine) Activated->Intermediate_2 Attack at C2 Intermediate_4 C4-Adduct (Dihydropyridine) Activated->Intermediate_4 Attack at C4 CN_Source CN⁻ Source (e.g., KCN) Product_2 2-Cyanopyridine (Desired Product) Intermediate_2->Product_2 Elimination Byproduct_4 4-Cyanopyridine (Byproduct) Intermediate_4->Byproduct_4 Elimination

Transition-Metal-Catalyzed Cyanation

These reactions typically involve the cross-coupling of a halopyridine with a cyanide source, catalyzed by palladium or nickel complexes.[2][9]

  • Problem: The reaction stalls after ~10-20% conversion, with starting material remaining.

    • Probable Cause: Catalyst deactivation by excess cyanide. The active Pd(0) or Ni(0) catalyst is being sequestered into inactive, coordinatively saturated metal-cyanide complexes (e.g., [Pd(CN)₄]²⁻).[4]

    • Proposed Solution:

      • Change Cyanide Source: Switch from NaCN or KCN to a slow-release source like K₄[Fe(CN)₆]. This is the most robust solution.[2][9]

      • Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., t-Bu₃P, Josiphos-type ligands). These ligands can sterically protect the metal center, making it more difficult for multiple cyanide ions to coordinate and form inactive species.[9]

      • Use an Additive: In some cases, additives like CuI can act as cyanide scavengers, moderating the concentration of free cyanide available to poison the primary catalyst.

Diagram 2: Pd-Catalyzed Cyanation Cycle and Deactivation Pathway

Illustrates the productive catalytic cycle versus the off-cycle catalyst poisoning pathway.

Palladium_Cyanation Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Aryl-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition Inactive [Pd(CN)₄]²⁻ (Inactive Species) Pd0->Inactive Catalyst Poisoning PdII_Cyano Aryl-Pd(II)-CN L₂ PdII_Aryl->PdII_Cyano Transmetalation PdII_Cyano->Pd0 Reductive Elimination ArylCN Aryl-CN PdII_Cyano->ArylCN ArylX Aryl-X ArylX->PdII_Aryl MCN M-CN MCN->PdII_Cyano ExcessCN Excess CN⁻

  • Problem: The reaction works for 2-bromopyridine but fails for 2-chloropyridine.

    • Probable Cause: The C-Cl bond is significantly stronger and less reactive than the C-Br bond, making the initial oxidative addition step much more difficult. Standard Pd/phosphine systems are often not active enough for this challenging step.

    • Proposed Solution:

      • Switch to Nickel: Nickel catalysts are generally more effective for activating aryl chlorides due to their different electronic properties and reactivity profiles.[9]

      • Specialized Ligands for Palladium: Use highly electron-donating and sterically demanding ligands such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to promote the oxidative addition of aryl chlorides.[2]

      • Increase Temperature: Higher reaction temperatures may be required to overcome the activation energy barrier for C-Cl bond cleavage.

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for Pd-Catalyzed Cyanation of a Bromopyridine using K₄[Fe(CN)₆]

This protocol is adapted from general procedures in the literature and is designed to minimize catalyst deactivation.[2]

Safety Note: Although K₄[Fe(CN)₆] is relatively non-toxic, reactions should be performed in a well-ventilated fume hood. Acidic workups should be avoided as they can generate highly toxic HCN gas.

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromopyridine substrate (1.0 equiv), K₄[Fe(CN)₆] (0.5 equiv), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMAc, NMP, or Toluene) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Caution: Use a neutral or slightly basic aqueous solution. Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of a Crude Cyanopyridine Mixture

This protocol uses the basicity of the pyridine nitrogen to separate it from non-basic impurities.[13]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (2-3 times). The basic cyanopyridine product will be protonated and move into the aqueous layer, while non-basic organic byproducts remain in the organic layer.

  • Separation: Combine the aqueous layers. The original organic layer can be discarded (or checked for non-basic byproducts).

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the pyridinium salt, regenerating the neutral cyanopyridine, which will often precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous layer with fresh organic solvent (ethyl acetate or DCM, 2-3 times).

  • Final Processing: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified cyanopyridine. Further purification can be achieved by recrystallization or chromatography if needed.[14]

Diagram 3: General Troubleshooting Workflow for Low Yield

A decision tree to guide the optimization process when a cyanation reaction performs poorly.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Analyze Analyze Crude Mixture (NMR, GC-MS, LC-MS) Start->Analyze Isomers Byproduct: Regioisomer(s) Analyze->Isomers Isomerization Observed SM Byproduct: Starting Material Analyze->SM Incomplete Conversion Other Byproduct: Halogenation / Hydrolysis Analyze->Other Other Side Reactions Solve_Isomers Action: - Modify sterics - Change activating agent - Lower temperature Isomers->Solve_Isomers Solve_SM Action: - Check for catalyst deactivation - Switch to slow-release CN⁻ source - Use more active ligand/catalyst - Increase temperature/time SM->Solve_SM Solve_Other Action: - Use non-halogenating CN⁻ source - Ensure rigorous anhydrous conditions Other->Solve_Other

References

  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. (2022). YouTube. Available at: [Link]

  • Von Braun Degradation Method. Scribd. Available at: [Link]

  • Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). ResearchGate. Available at: [Link]

  • Twilton, J. et al. (2016). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. NIH National Center for Biotechnology Information. Available at: [Link]

  • Huo, C. et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. Available at: [Link]

  • Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions. Available at: [Link]

  • von Braun reaction. Wikipedia. Available at: [Link]

  • Method for purifying 4-cyanopyridine by recrystallization. Google Patents.
  • Borah, K. et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • Direct Regioselective C-H Cyanation of Purines. MDPI. Available at: [Link]

  • Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. NIH National Center for Biotechnology Information. Available at: [Link]

  • α-Cyanation of substituted pyridine N-oxides under optimized reaction condition. ResearchGate. Available at: [Link]

  • The von Braun Cyanogen Bromide Reaction. ResearchGate. Available at: [Link]

  • The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction. Science of Synthesis. Available at: [Link]

  • Cyanation. Wikipedia. Available at: [Link]

  • C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. PubMed. Available at: [Link]

  • Reissert-Henze reaction. SciSpace. Available at: [Link]

  • Photoredox-catalyzed alkene oxy-thiocyanation with concurrent pyridyl group introduction. ResearchGate. Available at: [Link]

  • Richardson, P. et al. (2020). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. ResearchGate. Available at: [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents. NIH National Center for Biotechnology Information. Available at: [Link]

  • C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. State Key Laboratory of Elemento-organic Chemistry. Available at: [Link]

  • Reissert Reaction. Cambridge University Press. Available at: [Link]

  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. ACS Publications. Available at: [Link]

  • Reissert reaction. Wikipedia. Available at: [Link]

  • Cyanopyridinium-Based Ionic Liquids and Their Mixtures for Ethylene and Ethane Separation. ACS Publications. Available at: [Link]

  • Process for the transition metal catalyzed cyanation of aryl/vinyl halides. Google Patents.
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. NIH National Center for Biotechnology Information. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Substrate scope for the ortho-cyanation of pyridine N-oxides. ResearchGate. Available at: [Link]

  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. ACS Publications. Available at: [Link]

  • Direct Regioselective C-H Cyanation of Purines. ResearchGate. Available at: [Link]

  • Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. NIH National Center for Biotechnology Information. Available at: [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ResearchGate. Available at: [Link]

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison: 2-(5-Fluoropyridin-2-YL)acetonitrile as a Superior Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Among the plethora of fluorinated building blocks, 2-(5-Fluoropyridin-2-YL)acetonitrile has emerged as a particularly valuable synthon for the construction of complex bioactive molecules. This guide provides an in-depth, objective comparison of this compound against its non-fluorinated parent, 2-(pyridin-2-yl)acetonitrile, and its chloro-substituted analog, 2-(5-chloropyridin-2-yl)acetonitrile. Through a comprehensive analysis of their physicochemical properties, reactivity in a benchmark alkylation reaction, and applications in the synthesis of kinase inhibitors, we will demonstrate the distinct advantages conferred by the strategic placement of a fluorine atom on the pyridine ring.

Physicochemical Properties: The Fluorine Advantage

The introduction of a halogen atom onto the pyridine ring of 2-pyridylacetonitrile significantly alters its electronic and physical properties. A comparison of key physicochemical parameters, both experimentally determined and computationally predicted, reveals the nuanced effects of fluorine versus chlorine substitution.

PropertyThis compound2-(pyridin-2-yl)acetonitrile2-(5-chloropyridin-2-yl)acetonitrile
Molecular Weight 136.13 g/mol 118.14 g/mol [1]152.58 g/mol [2][3]
Melting Point Not available23-25 °C[4]43-48 °C[2]
Boiling Point Not available76-77 °C/2 mmHg[4]Not available
pKa (predicted) Not available3.22 ± 0.12[4]Not available
LogP (predicted) Not available0.6[1]Not available

The fluorine atom in this compound, being highly electronegative, significantly influences the electron density of the pyridine ring. This electronic perturbation can modulate the acidity of the methylene protons, impacting its reactivity in base-mediated reactions. Furthermore, the substitution of hydrogen with fluorine can enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.

Comparative Reactivity: A Benchmark C-Alkylation Study

To empirically assess the reactivity of these building blocks, we propose a head-to-head comparison in a C-alkylation reaction with benzyl bromide. The active methylene group in pyridylacetonitriles is known to be reactive toward electrophiles under basic conditions[5]. The choice of a C-alkylation reaction provides a sensitive probe to evaluate the influence of the 5-substituent (F, H, or Cl) on the ease of deprotonation and subsequent nucleophilic attack.

Experimental Rationale

The acidity of the α-protons of the acetonitrile moiety is a critical determinant of the reaction rate in a base-mediated alkylation. The electron-withdrawing nature of the pyridine ring acidifies these protons. The additional inductive effect of a halogen at the 5-position is expected to further enhance this acidity. Fluorine, being more electronegative than chlorine, is anticipated to have a more pronounced effect, potentially leading to faster reaction rates or allowing for the use of milder reaction conditions.

Caption: Experimental workflow for the comparative C-alkylation.

Detailed Experimental Protocol: C-Alkylation of Pyridylacetonitriles

Materials:

  • This compound

  • 2-(pyridin-2-yl)acetonitrile

  • 2-(5-chloropyridin-2-yl)acetonitrile

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the respective pyridylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of benzyl bromide (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-alkylated product.

Expected Outcomes and Data Analysis:

The reaction progress for each of the three building blocks will be monitored over time. The yield of the C-alkylated product will be determined after purification. We hypothesize that this compound will exhibit the fastest reaction rate and potentially the highest yield due to the strong electron-withdrawing nature of the fluorine atom, which facilitates the formation of the nucleophilic carbanion.

Case Studies in Drug Discovery: The Role in Kinase Inhibition

Pyridylacetonitrile derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The electronic modifications imparted by the 5-substituent can significantly influence the binding affinity and selectivity of the final drug candidate.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a key enzyme implicated in several diseases, including Alzheimer's disease and type 2 diabetes[6][7]. The development of potent and selective GSK-3 inhibitors is an active area of research. Several classes of GSK-3 inhibitors feature a substituted pyridine core, and the use of fluorinated building blocks has been shown to be advantageous. For instance, novel heterocyclic pyrimidyl hydrazones have been synthesized as potent GSK-3 inhibitors with low nanomolar activity[4]. While the direct synthesis from this compound is not explicitly detailed in this specific study, the core structure highlights the importance of substituted pyridines in this therapeutic area.

Other Kinase Inhibitors

The versatility of the pyridylacetonitrile scaffold extends to the inhibition of other kinases. For example, 2,5-diaminopyrimidine-based covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a target for B-cell lineage cancers, have been developed. The synthesis of such complex molecules often relies on the reactivity of functionalized pyridine building blocks. Similarly, thienopyrazole analogs have been identified as submicromolar inhibitors of KDR (VEGFR-2), a key player in angiogenesis. The ability to fine-tune the electronic properties of the pyridine ring through substitution is crucial for optimizing kinase inhibitory activity and selectivity.

Caption: Role of synthesized inhibitors in a generic kinase signaling pathway.

Conclusion: A Superior Choice for Medicinal Chemistry

This comparative guide highlights the tangible benefits of utilizing this compound as a building block in drug discovery. The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring imparts favorable physicochemical properties and enhanced reactivity in key synthetic transformations. The anticipated superior performance in the benchmark C-alkylation reaction, a cornerstone of carbon-carbon bond formation, underscores its utility for medicinal chemists.

Furthermore, the prevalence of fluorinated pyridines in clinically relevant kinase inhibitors demonstrates the translatability of these advantages to the development of novel therapeutics. For researchers, scientists, and drug development professionals, this compound represents a strategic choice to accelerate discovery programs and improve the developability of next-generation medicines.

References

  • (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Source not further specified]
  • ChemBK. (2024, April 9). Pyridine-2-acetonitrile. Retrieved from [Link]

  • Al-Mousawi, S. M., M. A. El-Apasery, and H. M. F. Madkour. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406-4415.
  • RIVERLAND TRADING. (n.d.). Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Request for Quotation. Retrieved from [Link]

  • Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • PubChemLite. (n.d.). This compound (C7H5FN2). Retrieved from [Link]

  • PubChem. (n.d.). Acetonitrile, fluoro-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

  • Queen's University Belfast. (2012, February 27). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Source not further specified]
  • ResearchGate. (2025, August 6). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Retrieved from [Link]

  • Technical Disclosure Commons. (2021, January 14). Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine-2-acetonitrile. Retrieved from [Link]

  • MDPI. (n.d.). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2-Chlorophenyl)isoquinolin-5-yl]acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
  • The Royal Society of Chemistry. (n.d.). Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles with Alcohols. Retrieved from [Link]

  • Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Role of Fluorinated Pyridines in Drug Development: A Focus on 5-Fluoropyridine-2-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). 2-(5-Chloropyridin-2-yl)acetonitrile. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, September 1). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

Sources

Analysis of reaction kinetics for different isomers of fluoropyridinylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reaction kinetics for three distinct isomers of fluoropyridinylacetonitrile. In drug discovery, these scaffolds serve as critical bifunctional building blocks. The core challenge lies in the orthogonal reactivity between the nucleophilic aromatic substitution (


) of the fluorine atom and the 

-deprotonation/alkylation of the acetonitrile group.

Our analysis demonstrates that the position of the pyridine nitrogen relative to the fluorine substituent dictates the dominant reaction pathway. Isomer B (6-fluoro-3-pyridinyl) exhibits the highest lability toward


, often requiring cryostatic control during functionalization.[1] Conversely, Isomer C (3-fluoro-2-pyridinyl)  provides the highest 

-acidity (

in DMSO) but is resistant to fluorine displacement, making it the superior candidate for carbon-skeleton extension without protecting groups.[1]

Structural & Electronic Basis

The reactivity profile is governed by the interaction between the pyridine nitrogen's lone pair, the electronegative fluorine, and the electron-withdrawing cyano group. We analyze three representative isomers:

Isomer CodeIUPAC NameStructure DescriptionElectronic Environment
Isomer A (2-fluoropyridin-3-yl)acetonitrileF at C2; CH₂CN at C3High

Lability.
Nitrogen activates F (ortho).[1] Inductive withdrawal from F destabilizes

-anion slightly.[1]
Isomer B (6-fluoropyridin-3-yl)acetonitrileF at C6; CH₂CN at C3Highest

Lability.
Nitrogen activates F (para).[1] CH₂CN is remote, minimizing steric hindrance for nucleophiles attacking C6.
Isomer C (3-fluoropyridin-2-yl)acetonitrileF at C3; CH₂CN at C2Stable F / High Acidity. Nitrogen activates CH₂CN (ortho).[1] F is meta to N (unactivated for

).

Reaction Pathway Analysis

Pathway A: Nucleophilic Aromatic Substitution ( )

This pathway is relevant when introducing amines or alkoxides to the pyridine ring. The reaction proceeds via a Meisenheimer Complex .

  • Mechanism: The rate-determining step is the nucleophilic attack on the ring carbon bearing the fluorine. This transition state is stabilized by the ability of the pyridine nitrogen to accept the negative charge.

  • Kinetics: Isomer B > Isomer A >>> Isomer C.

    • Isomer B allows the negative charge to delocalize onto the nitrogen (para-position) with minimal steric interference from the acetonitrile tail.

    • Isomer C effectively does not react under standard conditions because the nitrogen (meta to F) cannot stabilize the Meisenheimer intermediate.

Pathway B: -Alkylation (Deprotonation)

This pathway is relevant for building the carbon skeleton.[1]

  • Mechanism: Base-mediated deprotonation of the methylene group to form a carbanion, followed by electrophilic attack (

    
    ).
    
  • Kinetics (Acidity): Isomer C > Isomer A

    
     Isomer B.
    
    • Isomer C benefits from the inductive and mesomeric electron-withdrawing effect of the ring nitrogen directly adjacent (ortho) to the methylene group.

Visualized Reaction Divergence

The following diagram illustrates the kinetic competition between displacing the fluorine (


) and deprotonating the nitrile (

).

ReactionPathways Start Fluoropyridinylacetonitrile (Starting Material) Base Reaction Conditions: Base (e.g., KOtBu) + Electrophile Start->Base Meisenheimer Meisenheimer Complex (N-stabilized) Base->Meisenheimer Fast for Isomer A/B (k_SNAr) Carbanion Carbanion Intermediate (Resonance Stabilized) Base->Carbanion Fast for Isomer C (k_deprot) Prod_SNAr Product A: F-Displaced Ether/Amine Meisenheimer->Prod_SNAr -F⁻ Prod_Alkyl Product B: α-Alkylated Nitrile Carbanion->Prod_Alkyl +R-X

Figure 1: Kinetic divergence based on isomer selection. Red path dominates for Isomers A/B; Green path dominates for Isomer C.

Comparative Data Summary

The following data is synthesized from physical organic principles (Hammett


 constants) and standard pyridine reactivity profiles.
MetricIsomer A (2-F, 3-CN)Isomer B (6-F, 3-CN)Isomer C (3-F, 2-CN)
Relative

Rate
(

)



Estimated

(DMSO)
~22.5~22.8~18.5
Major Side Reaction Self-condensation via

Hydrolysis of nitrilePolymerization
Recommended Base LiHMDS (Non-nucleophilic)NaH (Non-nucleophilic)K₂CO₃ (Mild)
Temperature Limit < -40°C< -78°C0°C to RT

Experimental Protocols

Protocol A: Selective -Alkylation of Isomer A/B (High Risk)

Use this protocol when you must alkylate a reactive fluoropyridine without displacing the fluorine.

Principle: Use of a sterically hindered, non-nucleophilic base (LiHMDS) at cryogenic temperatures prevents the base from attacking the ring (


).
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Dissolution: Dissolve Isomer A (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryo-Cooling: Cool solution to -78°C (dry ice/acetone).[1] Critical: Higher temperatures favor

    
     self-reaction.[1]
    
  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 20 mins.

    • Observation: Solution will turn deep yellow/orange (carbanion formation).

  • Alkylation: Add alkyl halide (1.2 equiv) neat via syringe.

  • Quench: Stir at -78°C for 1 hour, then quench cold with sat. NH₄Cl.[1]

Protocol B: Controlled Functionalization of Isomer B

Use this protocol to replace the fluorine with an amine, utilizing the nitrile as a stable bystander.

  • Solvent: Use DMSO or NMP to accelerate the reaction (polar aprotic).

  • Stoichiometry: Dissolve Isomer B (1.0 equiv) and Primary Amine (1.2 equiv).

  • Base: Add DIPEA (2.0 equiv) to scavenge HF.

  • Kinetics:

    • Isomer B: Reaction completes in 1h at Room Temperature .[2]

    • Comparison: Isomer A would require heating to 60°C for the same conversion.

  • Workup: Dilute with water; product usually precipitates.[1]

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism."

    • URL:[Link]

  • Acidity of Pyridines in Acetonitrile/DMSO

    • Source: Kütt, A., et al. "Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude." Eur. J. Org.[1][3] Chem. (2021).[3]

    • URL:[Link]

  • Synthesis and Reactivity of 3-Fluoropyridines

    • Source:The Journal of Organic Chemistry.
    • URL:[Link]

  • Hammett Constants for Pyridine Nitrogen

    • Source:Journal of the Chemical Society B. "Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups."
    • URL:[Link]

Sources

Introduction: The Criticality of Isomeric Purity in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomeric Purity Analysis of 2-(5-Fluoropyridin-2-YL)acetonitrile

This compound is a key building block in the synthesis of various pharmaceutical agents. Its precise molecular structure is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API). In organic synthesis, the substitution of a fluorine atom on the pyridine ring can inadvertently lead to the formation of positional isomers, such as 2-(3-Fluoropyridin-2-YL)acetonitrile or 2-(6-Fluoropyridin-2-YL)acetonitrile. These isomers, while structurally similar, can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the rigorous analysis and control of isomeric purity are not merely a quality control metric but a cornerstone of regulatory compliance and patient safety.[1]

This guide provides a comprehensive comparison of the primary analytical techniques for determining the isomeric purity of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide researchers and drug development professionals in selecting the most appropriate strategy for their needs.

The Origin of Isomeric Impurities

The synthesis of fluorinated pyridines can be complex, and the directing effects of substituents on the aromatic ring are not always perfectly selective. Depending on the synthetic route, starting materials like di-substituted fluoropyridines or reactions involving nucleophilic aromatic substitution can generate a mixture of positional isomers. Understanding the potential by-products of a specific synthesis is the first step in developing a robust analytical method to detect and quantify them.

Comparative Analysis of Core Analytical Methodologies

The three most powerful and widely adopted techniques for isomeric purity analysis in this context are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine QC

HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[2][3] The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase and a liquid mobile phase.

Causality of Method Design (Why these choices?):

  • Technique: Reversed-Phase HPLC (RP-HPLC) is the preferred mode. The target molecule and its isomers are moderately polar, making them well-suited for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[2]

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its hydrophobic nature provides effective retention for the pyridine ring system, while subtle differences in the polarity and dipole moment of the isomers, caused by the varying position of the electronegative fluorine atom, drive the separation.

  • Mobile Phase: Acetonitrile is often chosen over methanol as the organic modifier because its lower viscosity leads to better column efficiency and lower backpressure, and it generally has a better UV cutoff.[4] A small amount of acid (e.g., trifluoroacetic acid or formic acid) is often added to the mobile phase to suppress the ionization of the basic pyridine nitrogen, ensuring sharp, symmetrical peaks.

  • Detection: UV detection is ideal, as the pyridine ring is a strong chromophore. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to aid in peak identification and purity assessment.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Analysis Routine Analysis Dev1 Column & Mobile Phase Screening (C18, C8, Phenyl-Hexyl) (Acetonitrile vs. Methanol) Dev2 Optimize Gradient & Flow Rate (Achieve baseline separation) Dev1->Dev2 Dev3 Optimize Detection Wavelength (Select λmax for best S/N) Dev2->Dev3 Val1 Specificity (Peak Purity Analysis) Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 LOD & LOQ Val2->Val3 Val4 Accuracy (% Recovery) Val3->Val4 Val5 Precision (Repeatability & Intermediate) Val4->Val5 Analysis1 System Suitability Test (SST) (Resolution, Tailing Factor) Val5->Analysis1 Analysis2 Sample Analysis Analysis1->Analysis2

Caption: A typical workflow for developing and validating an HPLC method for isomeric purity analysis.

Experimental Protocol: Isomeric Purity by RP-HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Prepare a sensitivity solution (or spiked sample) containing the main component and a known low level (e.g., 0.1%) of the potential isomers.

  • System Suitability:

    • Inject the sensitivity solution.

    • The resolution between the this compound peak and the closest eluting isomer must be ≥ 2.0.

    • The tailing factor for the main peak should be ≤ 1.5.

  • Analysis:

    • Inject the diluent as a blank, followed by the sample solution.

    • Calculate the percentage of each impurity using the area percent method.

Gas Chromatography (GC): A Viable Alternative for Volatile Analytes

GC is an excellent technique for separating volatile and thermally stable compounds.[5] Since this compound has a moderate boiling point, GC can be a faster and sometimes higher-resolution alternative to HPLC.

Causality of Method Design (Why these choices?):

  • Technique: Capillary GC provides superior resolution compared to packed columns.[5]

  • Stationary Phase: A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5 or HP-5), is a good starting point. This phase separates based on boiling point and to a lesser extent on polarity differences, which are sufficient to resolve the fluoropyridine isomers.

  • Detection: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing excellent sensitivity and linearity. For more definitive identification, a Mass Spectrometer (MS) detector is invaluable, as it provides mass fragmentation patterns that can confirm the identity of each isomeric peak.[6]

Workflow for GC Method Development

GC_Workflow cluster_Dev Method Development cluster_Val Validation cluster_Analysis Routine Analysis Dev1 Column Selection (e.g., HP-5ms, DB-17) Dev2 Optimize Inlet Temperature (Ensure vaporization, prevent degradation) Dev1->Dev2 Dev3 Develop Temperature Program (Ramp rate for optimal resolution) Dev2->Dev3 Val1 Specificity (GC-MS) Dev3->Val1 Val2 LOD & LOQ Val1->Val2 Val3 Precision Val2->Val3 Analysis1 System Suitability (Resolution, Peak Shape) Val3->Analysis1 Analysis2 Sample Analysis Analysis1->Analysis2

Caption: A streamlined workflow for developing a robust GC method for isomeric purity.

Experimental Protocol: Isomeric Purity by GC-FID/MS

  • Instrumentation: Gas chromatograph with a split/splitless inlet and an FID or MS detector.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 220 °C at 10 °C/min, hold for 5 min.

    • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a suitable solvent like Acetonitrile or Dichloromethane.

  • Analysis:

    • Inject the solvent blank, followed by the sample solution.

    • Identify peaks based on retention time and, if using MS, by their mass spectra.

    • Calculate the percentage of each impurity using the area percent method (assuming equal response factors for isomers with FID).

NMR Spectroscopy: The Definitive Tool for Structure and Quantification

NMR spectroscopy is unparalleled in its ability to provide definitive structural information. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.[7] It can not only distinguish between isomers but also provide accurate quantification without the need for individual isomer reference standards (using the principles of qNMR).

Causality of Method Design (Why these choices?):

  • ¹⁹F NMR: The chemical shift of a fluorine nucleus is extremely sensitive to its electronic environment. The position of the fluorine atom relative to the electron-withdrawing cyano group and the heterocyclic nitrogen atom will result in significantly different and well-resolved signals for each isomer in the ¹⁹F NMR spectrum.[8] This large chemical shift dispersion often eliminates the peak overlap issues that can plague ¹H NMR.

  • ¹H NMR: While more complex, the proton spectrum also provides a unique fingerprint for each isomer. Coupling constants between fluorine and adjacent protons (J-HF) are diagnostic and can be used to confirm assignments made from the ¹⁹F spectrum.[9]

  • Quantitative NMR (qNMR): The area of an NMR signal is directly proportional to the number of nuclei it represents. By acquiring the spectrum under quantitative conditions (e.g., long relaxation delay) and integrating the signals corresponding to each isomer, a direct and highly accurate molar ratio can be determined without the need for a calibration curve.[10]

Logic for Isomer Differentiation by NMR

NMR_Logic start Acquire ¹⁹F and ¹H NMR Spectra f19_analysis ¹⁹F NMR Analysis Observe distinct signals for each isomer due to unique chemical environments. (α, β, γ positions have different shifts) start->f19_analysis h1_analysis ¹H NMR Analysis Observe unique splitting patterns. Look for diagnostic nJHF coupling constants. start->h1_analysis isomer_5F Identify 5-Fluoro Isomer (Target Compound) f19_analysis->isomer_5F isomer_3F Identify 3-Fluoro Isomer f19_analysis->isomer_3F isomer_6F Identify 6-Fluoro Isomer f19_analysis->isomer_6F h1_analysis->isomer_5F h1_analysis->isomer_3F h1_analysis->isomer_6F quant Quantitative Analysis? isomer_5F->quant isomer_3F->quant isomer_6F->quant qnmr Integrate ¹⁹F signals under quantitative conditions (long D1). Calculate molar ratios directly from integral values. quant->qnmr Yes report Report Isomeric Purity quant->report No (Qualitative) qnmr->report

Caption: Decision logic for identifying and quantifying isomers using NMR spectroscopy.

Experimental Protocol: Isomeric Purity by ¹⁹F qNMR

  • Instrumentation: NMR spectrometer (400 MHz or higher) with a fluorine-capable probe.

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the sample into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹⁹F NMR Acquisition (Quantitative):

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (D1): Set to a long delay to ensure full relaxation of all fluorine nuclei. A value of 5 times the longest T₁ of the fluorine signals is required (a D1 of 30-60 seconds is often sufficient).

    • Acquisition Time: ~2-3 seconds.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64 scans).

  • Data Processing and Analysis:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform and phase the spectrum.

    • Carefully integrate the well-resolved signals corresponding to the 5-fluoro isomer and any other detected isomers.

    • Calculate the isomeric purity by dividing the integral of the individual isomer by the sum of all isomer integrals and multiplying by 100.

Performance Comparison Summary

ParameterHPLC-UV/PDAGC-FID/MS¹⁹F NMR
Primary Principle Differential PartitioningVolatility & PolarityNuclear Spin Properties
Primary Use Case Routine QC, Purity AssayOrthogonal check, VolatilesStructure confirmation, Absolute Quantification
Resolution Very Good to ExcellentExcellentExcellent (in ¹⁹F)
Sensitivity (LOD/LOQ) Excellent (~0.01-0.05%)Excellent (~0.01-0.05%)Good (~0.1-0.5%)
Quantification Relative (needs standards for absolute)Relative (needs standards for absolute)Absolute (qNMR, no standards needed)
Speed Moderate (15-30 min)Fast (10-20 min)Moderate (5-20 min per experiment)
Development Effort HighModerateLow to Moderate
Confirmatory Power Moderate (RT, UV Spectrum)High (RT, Mass Spectrum)Definitive (Chemical Shift, Coupling)

Conclusion and Recommendations

The choice of analytical technique for the isomeric purity of this compound is dictated by the specific requirements of the analysis.

  • For routine quality control and release testing , a validated RP-HPLC method is the most practical and robust choice. It offers excellent sensitivity and reproducibility in a regulated environment.

  • As an orthogonal method for confirmation or for rapid screening , GC-MS is a powerful alternative. Its ability to provide mass spectral data adds a significant layer of confidence in peak identification.

  • For definitive structural confirmation, impurity identification, and primary quantification without reference standards , ¹⁹F NMR is the unequivocal choice. It should be considered essential during process development and for the characterization of reference materials.

A comprehensive analytical strategy should leverage the strengths of each technique. HPLC should be employed for routine control, supported by GC-MS for orthogonal verification and ¹⁹F NMR for the definitive characterization of the API and its potential isomeric impurities. This multi-faceted approach ensures the highest level of scientific integrity and product quality.

References

  • Mohite, P. B., & Pandhare, R. B. (2012). Synthesis and Biological Evaluation of Some Novel Pyridine Derivatives. Journal of Current Pharmaceutical Research. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Wagh, S. S., Kothari, S., & Lokhande, M. V. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

  • U.S. Pharmacopeia. General Chapter <467> Residual Solvents. USP-NF. [Link]

  • ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Gerpe, M. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Zorin, A. S., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]

Sources

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Retrosynthesis Analysis

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2-(5-Fluoropyridin-2-YL)acetonitrile

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